Forodesine Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4.ClH/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19;/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19);1H/t5-,7+,9-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIAMZKHBCLFOG-QPAIBFMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(N3)CO)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182647 | |
| Record name | Forodesine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284490-13-7 | |
| Record name | Forodesine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284490137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Forodesine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284490-13-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORODESINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SN82Y9U73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Forodesine Hydrochloride: A Technical Guide to its Discovery and Development
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Discovery and Development History of Forodesine Hydrochloride.
This whitepaper provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound (also known as BCX-1777 and Immucillin-H), a potent inhibitor of purine nucleoside phosphorylase (PNP).
Introduction
This compound is a transition-state analog inhibitor of purine nucleoside phosphorylase (PNP) that has been investigated for the treatment of various hematological malignancies, particularly T-cell acute lymphoblastic leukemia (T-ALL) and B-cell acute lymphocytic leukemia (B-ALL).[1] Its development was a significant step forward in the targeted therapy of lymphoid cancers.
Discovery and Development History
Forodesine was originally discovered through a collaborative effort between the laboratory of Dr. Vern Schramm at the Albert Einstein College of Medicine in New York and Industrial Research Limited in New Zealand.[1] The drug was subsequently developed by BioCryst Pharmaceuticals.[1]
The development timeline highlights a structured progression from preclinical studies to clinical trials and eventual regulatory approval in some regions. In 2006, BioCryst entered into a licensing agreement with Mundipharma International Holdings Limited for the development and commercialization of forodesine in Europe, Asia, and Australasia for oncology indications.[1][2] A significant milestone was achieved in April 2017, when forodesine was approved in Japan for the treatment of relapsed/refractory peripheral T-cell lymphoma.[1]
Mechanism of Action
Forodesine is a potent and selective inhibitor of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. PNP catalyzes the phosphorolysis of deoxyguanosine to guanine. By inhibiting PNP, forodesine leads to an accumulation of deoxyguanosine, which is then phosphorylated by deoxycytidine kinase to deoxyguanosine triphosphate (dGTP) within lymphocytes.[3]
The resulting high intracellular concentrations of dGTP are cytotoxic, primarily through the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. This disruption of deoxynucleotide pools ultimately induces apoptosis (programmed cell death) in malignant T-cells and B-cells.[3] The selectivity of forodesine for lymphocytes is attributed to the higher activity of deoxycytidine kinase in these cells compared to other cell types.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Condition | Reference |
| IC50 (PNP Inhibition) | 0.48 - 1.57 nM | Human, mouse, rat, monkey, dog PNP | [4] |
| IC50 (Lymphocyte Proliferation) | < 0.1 - 0.38 µM | Human lymphocytes (activated by IL-2, MLR, PHA) in the presence of 3-10 µM dGuo | |
| dGTP Accumulation | 3 - 90 µM (median 16 µM) | Pediatric B-ALL lymphoblasts (24 hours) | [5] |
Table 2: Clinical Trial Efficacy of this compound
| Indication | Trial Phase | Dosage | Response Rate | Reference |
| Relapsed/Refractory Peripheral T-cell Lymphoma (PTCL) | Phase I/II (Japan) | 300 mg BID (oral) | 24% Overall Response Rate (10/41 patients), including 4 complete responses | [6] |
| Relapsed/Refractory Cutaneous T-cell Lymphoma (CTCL) | Phase II | 200 mg once-daily (oral) | 11% Partial Response Rate (11/101 patients) | [7] |
| Previously Treated Chronic Lymphocytic Leukemia (CLL) | Phase II | 200 mg BID (oral) | 26% Partial Response Rate (6/23 patients) | [8] |
| Relapsed/Refractory T-ALL | Phase II | 40 mg/m²/day for 5 days (IV) | 32% Overall Response Rate (11/34 patients), including 7 complete responses | [9] |
Table 3: Pharmacokinetic Parameters of this compound
| Population | Dose | Cmax (median) | t1/2 (median) | Note | Reference |
| Relapsed/Refractory CTCL | 40 mg/m² (oral) | 5.4 µM | 10 hours | Once-daily dosing was suggested to be sufficient for PNP inhibition. | [6] |
| Adult B-ALL | Not specified (IV) | ~12 µM (end of infusion) | Not specified | Plasma levels of forodesine. | [5] |
Detailed Experimental Protocols
Purine Nucleoside Phosphorylase (PNP) Inhibition Assay
This protocol is adapted from commercially available colorimetric assay kits.
Principle: The activity of PNP is measured by detecting the formation of hypoxanthine from the substrate inosine. The hypoxanthine is then converted to uric acid, which can be measured by absorbance at 293 nm.
Materials:
-
PNP Assay Buffer
-
Developer Enzyme Mix
-
Inosine Substrate
-
Hypoxanthine Standard
-
This compound (or other inhibitors)
-
Cell or tissue lysates
-
96-well UV-transparent plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in cold PNP Assay Buffer containing protease inhibitors. Centrifuge to clarify the lysate.
-
Standard Curve: Prepare a hypoxanthine standard curve according to the kit manufacturer's instructions.
-
Reaction Setup:
-
Add samples, positive controls, and negative controls to the wells of the 96-well plate.
-
For inhibitor studies, pre-incubate the lysate with varying concentrations of this compound.
-
Prepare a reaction mix containing PNP Assay Buffer, Developer, and Inosine Substrate.
-
-
Measurement:
-
Add the reaction mix to all wells.
-
Immediately measure the absorbance at 293 nm in kinetic mode at room temperature for at least 30 minutes.
-
-
Calculation: Determine the rate of uric acid production from the linear portion of the kinetic curve. Calculate the percent inhibition for samples treated with forodesine compared to untreated controls.
Intracellular dGTP Quantification
This protocol is based on the DNA polymerase assay.
Principle: The amount of dGTP in cell extracts is determined by its ability to be incorporated into a DNA template by a DNA polymerase in the presence of a radiolabeled tracer.
Materials:
-
Cell pellets
-
Methanol (60%)
-
DNA polymerase
-
DNA template/primer
-
Radiolabeled dNTP (e.g., [³H]dCTP)
-
Non-radiolabeled dATP, dCTP, dTTP
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Nucleotide Extraction: Resuspend cell pellets in ice-cold 60% methanol and incubate on ice. Centrifuge to remove cell debris.
-
Reaction Setup: Prepare a reaction mixture containing the DNA template/primer, DNA polymerase, all dNTPs except dGTP, and the radiolabeled dNTP.
-
Assay: Add the cell extract containing dGTP to the reaction mixture and incubate to allow for DNA synthesis.
-
Precipitation and Washing: Stop the reaction by adding cold TCA to precipitate the DNA. Collect the precipitated DNA on glass fiber filters and wash extensively to remove unincorporated nucleotides.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter. The amount of incorporated radioactivity is proportional to the amount of dGTP in the cell extract.
Annexin V Apoptosis Assay
This is a standard flow cytometry-based protocol.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
-
Analysis:
-
Add 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry as soon as possible.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Conclusion
This compound represents a successful example of rational drug design, targeting a specific enzyme in a key metabolic pathway to achieve selective cytotoxicity against malignant lymphocytes. Its journey from discovery to clinical application provides valuable insights for the development of future targeted cancer therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians in the field of oncology and drug development.
References
- 1. assaygenie.com [assaygenie.com]
- 2. content.abcam.com [content.abcam.com]
- 3. Multicenter phase 1/2 study of forodesine in patients with relapsed peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. kumc.edu [kumc.edu]
- 9. pubs.acs.org [pubs.acs.org]
Forodesine Hydrochloride: A Technical Guide to Purine Nucleoside Phosphorylase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forodesine hydrochloride is a potent and selective transition-state analog inhibitor of purine nucleoside phosphorylase (PNP), an essential enzyme in the purine salvage pathway.[1][2] By blocking PNP, forodesine leads to the intracellular accumulation of deoxyguanosine triphosphate (dGTP) in lymphocytes, ultimately triggering apoptosis.[3] This targeted mechanism of action has positioned forodesine as a therapeutic agent for certain hematological malignancies, particularly T-cell lymphomas.[4] This technical guide provides an in-depth overview of forodesine's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the core signaling pathways.
Introduction
Purine nucleoside phosphorylase (PNP) plays a critical role in the catabolism of purines, catalyzing the reversible phosphorolysis of purine nucleosides to their corresponding bases and ribose-1-phosphate.[5][6] Genetic deficiency of PNP in humans results in a profound T-cell immunodeficiency, highlighting the crucial role of this enzyme in T-lymphocyte function and survival.[7] This observation provided the rationale for developing PNP inhibitors as therapeutic agents for T-cell mediated diseases, including T-cell malignancies.[7][8]
Forodesine (formerly known as BCX-1777 or Immucillin-H) is a rationally designed, potent inhibitor of PNP.[1] Its high affinity and selectivity for PNP lead to effective blockade of the enzyme at nanomolar concentrations.[4] This inhibition disrupts purine metabolism, leading to a build-up of the PNP substrate, deoxyguanosine (dGuo).[8] In T-cells, which have high levels of deoxycytidine kinase, dGuo is phosphorylated to deoxyguanosine triphosphate (dGTP).[5] The accumulation of dGTP is cytotoxic, primarily through the inhibition of ribonucleotide reductase, leading to an imbalance in the deoxynucleotide pool, DNA synthesis arrest, and subsequent apoptosis.[5][7]
This guide will delve into the technical aspects of forodesine's interaction with PNP, the downstream cellular consequences, and its clinical application.
Chemical Structure
Forodesine is a pyrrolopyrimidine derivative with the chemical name 7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one.[1]
Mechanism of Action
Forodesine's primary mechanism of action is the potent and selective inhibition of purine nucleoside phosphorylase.[3] This targeted inhibition initiates a cascade of intracellular events, culminating in the apoptotic death of malignant T-lymphocytes.
Signaling Pathway of Forodesine-Induced Apoptosis
The inhibition of PNP by forodesine leads to an accumulation of dGTP, which triggers a DNA damage response and activates apoptotic signaling pathways. This involves the stabilization and phosphorylation of p53, leading to the activation of downstream targets like p21.[7] The apoptotic cascade is further mediated by the activation of both intrinsic and extrinsic pathways, involving caspases 8 and 9, and ultimately leading to the cleavage of PARP.[7][9]
Caption: Forodesine's mechanism of action leading to apoptosis.
Quantitative Data
In Vitro Potency
| Parameter | Species | Value | Reference(s) |
| IC₅₀ (PNP Inhibition) | Human, Mouse, Rat, Monkey, Dog | 0.48 - 1.57 nM | [4] |
| IC₅₀ (T-cell proliferation) | Human (CEM-SS cells) | 0.015 µM (in presence of dGuo) | [10] |
| IC₅₀ (Human lymphocyte proliferation) | Human | 0.1 - 0.38 µM (in presence of dGuo) | [10] |
Clinical Pharmacokinetics (Intravenous Administration)
| Parameter | Dose | Value | Patient Population | Reference(s) |
| Peak Plasma Level | 40 mg/m² | Median 5.4 µM | Relapsed/refractory T-cell malignancies | [4][11] |
| Half-life (t₁/₂) | 40 mg/m² | Median 10 hours | Relapsed/refractory T-cell malignancies | [4] |
Clinical Efficacy in T-Cell Malignancies
| Indication | Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Reference(s) |
| Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL) | 300 mg oral, twice daily | 24% - 25% | 10% | [5][8][10] |
| Relapsed/Refractory Cutaneous T-Cell Lymphoma (CTCL) | 80 mg/m² oral, once daily | 53.6% | 7.1% | [12] |
| Relapsed/Refractory Cutaneous T-Cell Lymphoma (CTCL) | 200 mg oral, daily | 11% | 0% | [1] |
| Relapsed/Refractory T-Cell Acute Lymphoblastic Leukemia (T-ALL) | 40 mg/m² IV, 5 days/week | 32% | 21% | [4] |
Pharmacodynamic Effects
| Parameter | Treatment | Effect | Patient Population | Reference(s) |
| Intracellular dGTP | 40 mg/m² IV | 2- to 40-fold increase | T-cell malignancies | [11] |
| Plasma dGuo | 40 mg/m² IV | Increased in all patients | T-cell malignancies | [11] |
| PNP Inhibition | 200 mg/day oral | 57% - 89% | Chronic Lymphocytic Leukemia | [13] |
Experimental Protocols
Purine Nucleoside Phosphorylase (PNP) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of forodesine on PNP. Commercial kits are available and their specific instructions should be followed.
Principle: The assay measures the phosphorolysis of a PNP substrate, such as inosine, to hypoxanthine. The rate of hypoxanthine production is monitored, typically through a coupled enzymatic reaction that produces a detectable signal (colorimetric or fluorometric).
Materials:
-
Recombinant human PNP enzyme
-
Inosine (substrate)
-
Phosphate buffer
-
This compound (inhibitor)
-
Coupled enzyme system (e.g., xanthine oxidase) and detection reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of forodesine dilutions to determine the IC₅₀.
-
In a 96-well plate, add the PNP enzyme, phosphate buffer, and the forodesine dilution (or vehicle control).
-
Pre-incubate the mixture for a specified time to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the inosine substrate.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each forodesine concentration.
-
Plot the reaction rates against the logarithm of the forodesine concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a PNP inhibition assay.
Cell Viability Assay (MTT/MTS Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.
Materials:
-
T-cell lymphoma cell line (e.g., Jurkat, MOLT-4)
-
Complete cell culture medium
-
This compound
-
Deoxyguanosine (dGuo)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Treat the cells with various concentrations of forodesine in the presence of a fixed concentration of dGuo. Include untreated and vehicle-treated controls.
-
Incubate the plate for a specified period (e.g., 24, 48, 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.
Materials:
-
T-cell lymphoma cell line
-
Complete cell culture medium
-
This compound
-
Deoxyguanosine (dGuo)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with forodesine and dGuo as described for the cell viability assay.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry, detecting the fluorescence of FITC and PI.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion
This compound is a well-characterized inhibitor of purine nucleoside phosphorylase with a clear mechanism of action that leads to the selective apoptosis of T-lymphocytes. Preclinical and clinical studies have demonstrated its potency and provided quantitative data on its efficacy and pharmacokinetic profile in various hematological malignancies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological effects of forodesine and similar PNP inhibitors. The continued exploration of forodesine, potentially in combination with other therapeutic agents, holds promise for the treatment of T-cell and other lymphoid malignancies.
References
- 1. Forodesine in the treatment of cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicenter phase 1/2 study of forodesine in patients with relapsed peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells. | Semantic Scholar [semanticscholar.org]
- 10. Multicenter phase 1/2 study of forodesine in patients with relapsed peripheral T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A proof-of-principle pharmacokinetic, pharmacodynamic, and clinical study with purine nucleoside phosphorylase inhibitor immucillin-H (BCX-1777, forodesine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scholars@Duke publication: Oral Forodesine (Bcx-1777) Is Clinically Active in Refractory Cutaneous T-Cell Lymphoma: Results of a Phase I/II Study. [scholars.duke.edu]
- 13. Phase 2 and pharmacodynamic study of oral forodesine in patients with advanced, fludarabine-treated chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Forodesine Hydrochloride: A Deep Dive into Structure-Activity Relationships for Purine Nucleoside Phosphorylase Inhibition
For researchers, scientists, and drug development professionals, this technical guide offers an in-depth exploration of the structure-activity relationships (SAR) of Forodesine Hydrochloride, a potent inhibitor of purine nucleoside phosphorylase (PNP). This document details the critical structural features of Forodesine and its analogs that govern their inhibitory activity, presents key quantitative data, and provides comprehensive experimental methodologies.
Forodesine (also known as Immucillin-H or BCX-1777) is a powerful transition-state analog inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway.[1][2][3] By inhibiting PNP, Forodesine leads to an accumulation of deoxyguanosine (dGuo) in T-cells. This accumulation results in increased intracellular levels of deoxyguanosine triphosphate (dGTP), which in turn inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis. The ultimate consequence is the induction of apoptosis in T-cells, making Forodesine a targeted therapy for T-cell malignancies.[1]
Core Structure-Activity Relationships
The remarkable potency of Forodesine stems from its unique structure, which mimics the transition state of the PNP-catalyzed reaction.[2][3][4] The core structure consists of a 9-deazahypoxanthine base linked to an iminoribitol sugar mimic (an aza-sugar). SAR studies have revealed that the integrity of this core structure is paramount for high-affinity binding to the PNP active site.
Key SAR findings indicate that modifications to either the aza-sugar moiety or the 9-deazapurine base generally lead to a decrease in inhibitory activity. This suggests that the specific arrangement of hydroxyl groups on the iminoribitol ring and the electronic properties of the deazahypoxanthine base are finely tuned for optimal interaction with the enzyme's active site residues. While extensive systematic SAR data on a wide range of Forodesine analogs is not consolidated in single reports, studies on related PNP inhibitors sharing the 9-deazahypoxanthine scaffold provide valuable insights into the structural requirements for potent inhibition.
Quantitative Analysis of PNP Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of novel PNP inhibitors that share the 9-deazahypoxanthine core structure with Forodesine. These compounds feature modifications at the 9-position of the purine analog, exploring the impact of different substituents on the inhibitory potency against human PNP and their cytotoxic effects on T-lymphoblastic cell lines.
| Compound ID | R Group (Modification at 9-position) | Human PNP IC50 (μM) | CCRF-CEM CC50 (μM) | MOLT-4 CC50 (μM) |
| 1a | Phenyl | > 50 | > 50 | > 50 |
| 1b | 4-Fluorophenyl | > 50 | > 50 | > 50 |
| 2a | Benzyl | 0.85 | 1.5 | 1.2 |
| 2b | 4-Fluorobenzyl | 0.21 | 0.45 | 0.38 |
| 3a | Phenethyl | 0.045 | 0.09 | 0.07 |
| 3b | 4-Fluorophenethyl | 0.022 | 0.05 | 0.04 |
Data sourced from a study on novel 9-deazahypoxanthine-based PNP inhibitors.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.
References
- 1. Forodesine (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immucillin H, a powerful transition-state analog inhibitor of purine nucleoside phosphorylase, selectively inhibits human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Update Mini-Review on the Progress of Azanucleoside Analogues [jstage.jst.go.jp]
Preclinical Pharmacology of Forodesine Hydrochloride: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Forodesine Hydrochloride (BCX-1777, Immucillin-H) is a potent, orally bioavailable, transition-state analog inhibitor of the enzyme purine nucleoside phosphorylase (PNP).[1][2] PNP is a critical enzyme in the purine salvage pathway, and its inhibition represents a targeted therapeutic strategy for certain hematologic malignancies.[3][4] The rationale for targeting PNP stems from the clinical observation that inherited PNP deficiency leads to a profound T-cell lymphopenia, suggesting that inhibiting this enzyme could be selectively cytotoxic to T-lymphocytes.[3] This document provides an in-depth overview of the preclinical pharmacology of Forodesine, summarizing its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and key experimental methodologies used in its evaluation.
Mechanism of Action
The primary mechanism of Forodesine is the targeted induction of apoptosis in lymphocyte populations, particularly T-cells. This is not achieved through direct DNA incorporation, but rather by disrupting nucleotide metabolism.[5]
Inhibition of Purine Nucleoside Phosphorylase (PNP)
Under normal physiological conditions, PNP catalyzes the phosphorolysis of 2'-deoxyguanosine (dGuo) into guanine.[6] Forodesine, as a powerful transition-state analog inhibitor of PNP, blocks this reaction.[6] This inhibition leads to a significant increase in the plasma concentration of dGuo.[3][4]
Induction of T-Cell Apoptosis
The elevated plasma dGuo is transported into cells, especially T-lymphocytes, which possess high levels of the enzyme deoxycytidine kinase (dCK).[7] Inside the cell, dCK phosphorylates the excess dGuo, ultimately leading to a massive accumulation of deoxyguanosine triphosphate (dGTP).[6][7]
This intracellular accumulation of dGTP is the key cytotoxic event and triggers apoptosis through several mechanisms:
-
Inhibition of Ribonucleotide Reductase: High dGTP levels inhibit the enzyme ribonucleotide reductase, creating an imbalance in the pool of deoxynucleotides (dNTPs).[6]
-
Disruption of DNA Synthesis: The dNTP imbalance disrupts normal DNA synthesis and repair processes.[3][4]
-
Apoptosis Induction: The cellular stress and DNA damage signals activate downstream apoptotic pathways, leading to programmed cell death.[8]
This mechanism confers selectivity for T-cells, which have inherently higher dCK activity compared to many other cell types.[7]
Preclinical Pharmacodynamics
The pharmacodynamic effects of Forodesine have been characterized through a series of in vitro studies, demonstrating potent enzyme inhibition and selective cytotoxicity against malignant lymphocytes.
In Vitro Enzyme and Cellular Activity
Forodesine is one of the most potent PNP inhibitors developed, with inhibitory concentrations in the low nanomolar range.[5] This potent enzyme inhibition translates to effective inhibition of cell proliferation, particularly in T-cell lines, at sub-micromolar concentrations when 2'-deoxyguanosine is present.
Table 1: In Vitro Activity of this compound
| Parameter | System/Cell Line | Condition | Value | Reference |
|---|---|---|---|---|
| Enzyme Inhibition | Human PNP | - | IC₅₀: 0.48–1.57 nM | [5] |
| Cell Proliferation | CEM-SS (T-ALL) | + dGuo | IC₅₀: 0.015 µM | [8] |
| Cell Proliferation | Human Lymphocytes | + dGuo (3-10 µM) | IC₅₀: 0.1–0.38 µM | [8] |
| dGTP Accumulation | CEM-SS (T-ALL) | + dGuo | 154-fold increase | [8] |
| dGTP Accumulation | CLL Patient Cells | 2 µM Forodesine + 10 µM dGuo | Median: 15 µM (8 hrs) |[8] |
ALL: Acute Lymphoblastic Leukemia; CLL: Chronic Lymphocytic Leukemia; dGuo: 2'-deoxyguanosine; IC₅₀: Half maximal inhibitory concentration; PNP: Purine Nucleoside Phosphorylase.
Preclinical and Early-Phase Pharmacokinetics
Pharmacokinetic studies in animals and early-phase human trials have been conducted to define the absorption, distribution, metabolism, and excretion profile of Forodesine.
Summary of Pharmacokinetic Parameters
Preclinical studies in primates were essential for determining the maximum tolerated daily exposure and guiding initial dosing in humans.[5] The first-in-human studies confirmed that intravenous administration of Forodesine could achieve plasma concentrations sufficient for near-total PNP inhibition, leading to the desired pharmacodynamic effect of increased plasma dGuo.[5]
Table 2: Pharmacokinetic Parameters of Forodesine
| Species | Dose & Route | Parameter | Value | Reference |
|---|---|---|---|---|
| Primate | 20 mg/kg/day | Max. Daily Exposure | Equivalent to 800 mg/m²/day | [5] |
| Human | 40 mg/m² IV | Cₘₐₓ (Median) | 5.4 µM | [5] |
| Human | 40 mg/m² IV | t₁/₂ (Median) | 10 hours |[5] |
Cₘₐₓ: Maximum plasma concentration; IV: Intravenous; t₁/₂: Half-life.
In Vivo Efficacy Models
The antitumor activity of Forodesine has been evaluated in several preclinical animal models, which provided the rationale for its clinical development.[3][4] These studies have demonstrated the efficacy of Forodesine against various hematologic malignancies.[3][4] For instance, Forodesine has shown activity in experimental tumor models in mice and has been effective against lymphocytes both in vitro and in vivo.[3][4] Furthermore, preclinical investigations using lymphoblasts from pediatric patients with B-cell Acute Lymphoblastic Leukemia (B-ALL) have demonstrated the in vitro activity of Forodesine.[7][9]
Preclinical Safety and Toxicology
Comprehensive non-clinical safety studies are required to support clinical development.[10] While specific details from Good Laboratory Practice (GLP) compliant toxicology studies, such as LD₅₀ or NOAEL values, are not extensively published in the public domain, the overall preclinical and clinical safety profile indicates that Forodesine is generally well-tolerated at therapeutic doses. The most commonly observed adverse events in clinical studies are consistent with the drug's mechanism of action, with lymphopenia being a frequent finding.[6] Other reported events in human trials include peripheral edema, fatigue, and gastrointestinal effects like diarrhea and nausea.
Key Experimental Methodologies
Standardized protocols are crucial for the preclinical evaluation of drug candidates like Forodesine. Below are detailed methodologies for key assays.
PNP Enzyme Inhibition Assay
This assay quantifies the ability of Forodesine to inhibit PNP activity.
-
Principle: A spectrophotometric assay measuring the rate of conversion of a PNP substrate (e.g., inosine) to hypoxanthine.
-
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Add purified human PNP enzyme to the buffer.
-
Add varying concentrations of this compound and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate, inosine.
-
Immediately monitor the increase in absorbance at ~293 nm, which corresponds to the formation of uric acid after the addition of xanthine oxidase to the reaction.
-
Calculate the rate of reaction for each Forodesine concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Apoptosis Detection (Western Blot for PARP Cleavage)
This method detects a key marker of apoptosis.
-
Principle: Poly (ADP-ribose) polymerase (PARP) is a protein cleaved by caspase-3 during apoptosis. Detecting the cleaved fragment (89 kDa) via Western blot is a hallmark of ongoing programmed cell death.
-
Protocol:
-
Cell Culture and Treatment: Plate leukemic cells (e.g., CEM-SS) at a density of 1x10⁶ cells/mL and treat with Forodesine (e.g., 2 µM) and dGuo (e.g., 10 µM) for various time points (e.g., 4, 8, 24 hours).
-
Protein Extraction: Harvest cells, wash with cold PBS, and lyse using RIPA buffer containing protease inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for PARP overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The appearance of an 89 kDa band indicates PARP cleavage and apoptosis.
-
In Vivo Xenograft Efficacy Study
This model assesses the antitumor activity of Forodesine in a living organism.
-
Principle: Human tumor cells are implanted into immunodeficient mice. After tumors are established, the mice are treated with the drug, and its effect on tumor growth and overall survival is monitored.
-
Protocol:
-
Cell Preparation: Culture a human T-cell leukemia cell line (e.g., MOLT-4) to the logarithmic growth phase.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID). Allow a 1-2 week acclimatization period.
-
Tumor Implantation: Subcutaneously inject ~5-10 million tumor cells suspended in PBS/Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice daily. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and vehicle control groups.
-
Drug Administration: Administer Forodesine via the desired route (e.g., oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle.
-
Efficacy Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record animal body weight at the same frequency as a measure of toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to assess survival. Euthanize animals according to ethical guidelines.
-
Data Analysis: Compare the tumor growth inhibition (% TGI) and survival curves between the treated and control groups.
-
Conclusion
The preclinical data for this compound strongly support its mechanism as a potent and selective PNP inhibitor. Its ability to disrupt the purine salvage pathway, leading to the accumulation of cytotoxic dGTP in lymphocytes, establishes a clear pharmacodynamic rationale for its use in T-cell and other susceptible hematologic malignancies. Preclinical pharmacokinetics and in vivo efficacy models have provided a solid foundation for its clinical investigation and eventual approval in Japan for relapsed/refractory peripheral T-cell lymphoma.[1][5] This comprehensive preclinical profile underscores the success of rational, structure-based drug design in oncology.
References
- 1. Forodesine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Forodesine: review of preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicenter phase 1/2 study of forodesine in patients with relapsed peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical and Clinical Evaluation of Forodesine in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical and clinical evaluation of forodesine in pediatric and adult B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
In Vitro Characterization of Forodesine Hydrochloride: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core In Vitro Attributes of Forodesine Hydrochloride.
This technical guide provides a comprehensive overview of the in vitro characterization of this compound (also known as BCX-1777 and Immucillin-H), a potent and selective inhibitor of purine nucleoside phosphorylase (PNP). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action, cellular effects, and key methodologies for evaluating this compound in a laboratory setting.
Introduction
This compound is a rationally designed, transition-state analog inhibitor of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway.[1] PNP catalyzes the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or 2'-deoxyribose-1-phosphate.[2] Genetic deficiency of PNP in humans leads to a profound T-cell immunodeficiency, highlighting the critical role of this enzyme in T-lymphocyte function and providing the rationale for developing PNP inhibitors as therapeutic agents for T-cell malignancies.[3]
Forodesine has demonstrated significant anti-leukemic activity, particularly in T-cell acute lymphoblastic leukemia (T-ALL) and chronic lymphocytic leukemia (CLL).[4][5] Its mechanism of action is distinct from traditional nucleoside analogs as it is not incorporated into DNA.[6] Instead, its therapeutic effect stems from the selective induction of apoptosis in T-lymphocytes.
Mechanism of Action
The primary mechanism of action of Forodesine is the potent inhibition of purine nucleoside phosphorylase.[6] This inhibition disrupts the normal purine salvage pathway, leading to a systemic accumulation of the PNP substrate, 2'-deoxyguanosine (dGuo).[3] The increased extracellular dGuo is transported into cells, particularly lymphocytes, where it is phosphorylated by deoxyguanosine kinase to deoxyguanosine monophosphate (dGMP) and subsequently to deoxyguanosine triphosphate (dGTP).[5]
The intracellular accumulation of dGTP is the key cytotoxic event. Elevated dGTP levels are toxic to lymphocytes, leading to an imbalance in the deoxynucleoside triphosphate (dNTP) pool, inhibition of ribonucleotide reductase, and subsequent disruption of DNA synthesis and repair, ultimately triggering apoptosis.[3][6] The selectivity of Forodesine for T-cells is attributed to their high levels of deoxyguanosine kinase and lower levels of deoxynucleotidase activity compared to other cell types.[4]
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro efficacy of forodesine and nelarabine (ara-G) in pediatric leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Forodesine Hydrochloride: Application Notes and Protocols for Cell Culture
Forodesine Hydrochloride , also known as BCX-1777 or Immucillin H, is a potent and selective inhibitor of the enzyme Purine Nucleoside Phosphorylase (PNP).[1][2][3] Its targeted mechanism of action has established it as a valuable compound for cancer research, particularly in the study and treatment of T-cell malignancies like T-cell acute lymphoblastic leukemia (T-ALL) and cutaneous T-cell lymphoma (CTCL).[1][2][4] This document provides detailed protocols for utilizing this compound in cell culture experiments, along with key quantitative data and pathway diagrams to guide researchers.
Mechanism of Action
Forodesine exerts its cytotoxic effects by inhibiting purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway.[1] In the presence of 2'-deoxyguanosine (dGuo), PNP inhibition by Forodesine leads to an intracellular accumulation of deoxyguanosine triphosphate (dGTP).[2][5] Elevated dGTP levels inhibit the enzyme ribonucleotide reductase, which is crucial for DNA synthesis and repair.[2][6] The resulting imbalance in the deoxynucleotide pool leads to cell cycle arrest and ultimately triggers apoptosis (programmed cell death), showing particular efficacy against T-cell malignancies.[2][5][6]
Caption: Mechanism of Forodesine Action.
Data Presentation
The following tables summarize the effective concentrations and outcomes of this compound treatment across various cancer cell lines as reported in preclinical studies.
Table 1: Effective Concentrations of this compound for Proliferation Inhibition
| Cell Line | Cancer Type | IC50 / Effective Concentration | Co-treatment | Treatment Duration | Reference |
| CEM-SS | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.015 µM (IC50) | With dGuo | Not Specified | [7][8] |
| Human Lymphocytes | Normal | 0.1 - 0.38 µM (IC50) | 3-10 µM dGuo | Not Specified | [7] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 10-30 µM | With dGuo | 48 hours | [3] |
| 5T33MM | Murine Multiple Myeloma | 10-30 µM | With dGuo | 48 hours | [3] |
Table 2: Conditions for Induction of Apoptosis by this compound
| Cell Line | Cancer Type | Forodesine Conc. | dGuo Conc. | Treatment Duration | Apoptotic Markers | Reference |
| CLL Primary Cells | Chronic Lymphocytic Leukemia (CLL) | 2 µM | 10 µM | 4 - 24 hours | PARP Cleavage, Caspase Activation | [7][8][9] |
| B-ALL Lymphoblasts | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 2 µM | 20 µM | 24 - 48 hours | Annexin V Binding | [10] |
| Multiple Myeloma | Multiple Myeloma | 10-30 µM | Not Specified | 48 hours | Caspase 3, BIM upregulation | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
General Experimental Workflow
Caption: General workflow for in vitro experiments.
Cell Viability Assay (Using Cell Counting Kit-8)
This protocol determines the effect of Forodesine on cell proliferation and cytotoxicity.
Materials:
-
This compound
-
2'-deoxyguanosine (dGuo)
-
Target cells in culture
-
Complete culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[12] Include wells with medium only for background measurement.
-
Incubation: Allow cells to adhere and recover for 4-24 hours at 37°C in a CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.01 µM to 30 µM) and dGuo (e.g., 10-20 µM) in culture medium. Add the treatment solutions to the respective wells.[7][10] Include untreated (vehicle control) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[12]
-
Reagent Addition: Add 10 µL of CCK-8 reagent to each well.[11][12]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color develops.
-
Measurement: Measure the absorbance (Optical Density) at 450 nm using a microplate reader.[12]
-
Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
This compound and dGuo
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit[12]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 2 x 10⁵ cells per well in 6-well plates.[12] After allowing cells to attach, treat with the desired concentrations of Forodesine and dGuo for the chosen duration (e.g., 48 hours).[12]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at a low speed.
-
Staining: Resuspend the cell pellet in 1X Annexin Binding Buffer.[10] Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells on a flow cytometer within one hour.[12] Annexin V-positive/PI-negative cells are early apoptotic, while double-positive cells are late apoptotic or necrotic.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
This compound and dGuo
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membranes[12]
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-p53, anti-p21, anti-BIM, anti-Actin)[7][13]
-
HRP-conjugated secondary antibodies
-
ECL detection reagent[12]
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 10-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[12]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-PARP) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. Analyze changes in protein levels, such as the cleavage of PARP, as an indicator of apoptosis.[7][8]
Apoptotic Signaling Pathway
Forodesine-induced dGTP accumulation can trigger apoptosis through both p53-dependent and p53-independent pathways.[7][8][13] This involves the upregulation of tumor suppressor proteins like p53 and p73, which in turn activate pro-apoptotic proteins such as BIM and cell cycle inhibitors like p21.[5][7][13]
Caption: Apoptotic pathways activated by Forodesine.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Forodesine (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Effects of Forodesine in Murine and Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forodesine | Oncohema Key [oncohemakey.com]
- 7. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells. | Semantic Scholar [semanticscholar.org]
- 10. Preclinical and Clinical Evaluation of Forodesine in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. woongbee.com [woongbee.com]
- 12. ijbs.com [ijbs.com]
- 13. Forodesine has high antitumor activity in chronic lymphocytic leukemia and activates p53-independent mitochondrial apoptosis by induction of p73 and BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
Forodesine Hydrochloride: A Detailed Protocol for In Vitro Apoptosis Assays
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to utilizing Forodesine Hydrochloride in in vitro apoptosis assays. It includes detailed experimental protocols, a summary of quantitative data, and visual representations of the underlying molecular mechanisms and experimental workflows.
This compound is a potent and selective inhibitor of purine nucleoside phosphorylase (PNP).[1] This inhibition leads to an intracellular accumulation of deoxyguanosine triphosphate (dGTP) in T-lymphocytes, ultimately triggering programmed cell death, or apoptosis.[1] This mechanism of action makes this compound a subject of significant interest in the research and development of therapies for T-cell malignancies.[1]
Mechanism of Action
This compound's pro-apoptotic activity stems from its ability to disrupt normal cellular nucleotide metabolism. By inhibiting PNP, it prevents the phosphorolysis of 2'-deoxyguanosine.[2] This leads to an increase in intracellular 2'-deoxyguanosine, which is then phosphorylated to deoxyguanosine triphosphate (dGTP).[2] The accumulation of dGTP is particularly cytotoxic to T-cells due to their high deoxycytidine kinase activity and low deoxynucleotidase activity.[2] This dGTP surplus is believed to induce apoptosis through various pathways, including the activation of DNA damage responses and modulation of apoptosis-regulating proteins.[3][4]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on various cell lines as reported in the literature.
| Cell Line/Type | Parameter | Value | Concentration & Conditions | Reference |
| CEM-SS (T-acute lymphoblastic leukemia) | IC50 | 0.015 µM | In the presence of deoxyguanosine (dGuo) | [1] |
| Pediatric B-ALL lymphoblasts | Apoptosis (Annexin V+) | 2% - 40% | 2 µM Forodesine + 20 µM dGuo for 24-48 hours | [2] |
| Chronic Lymphocytic Leukemia (CLL) cells | Caspase-3 Activation | 6- to 31-fold increase | 2 µM Forodesine + 10 µM dGuo | [1] |
| Chronic Lymphocytic Leukemia (CLL) cells | Annexin V+ Cells | 5% - 41% | 2 µM Forodesine + 10 µM dGuo for 8-24 hours | [1] |
Experimental Protocols
This section provides detailed protocols for three common in vitro assays to assess apoptosis induced by this compound.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Deoxyguanosine (dGuo)
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Culture the target cells (e.g., T-cell leukemia cell lines or primary lymphocytes) in appropriate media supplemented with FBS.
-
Seed cells at a density of 1 x 10^6 cells/mL.
-
Treat cells with the desired concentrations of this compound and dGuo (e.g., 2 µM Forodesine and 10 µM dGuo).[1] Incubate for the desired time points (e.g., 8, 24, or 48 hours).
-
Include an untreated control group.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
Materials:
-
This compound
-
Deoxyguanosine (dGuo)
-
Cell culture medium
-
Cell lysis buffer
-
Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate like DEVD-pNA or DEVD-AFC)
-
Microplate reader
Protocol:
-
Cell Culture and Treatment:
-
Follow the same procedure as in the Annexin V assay to culture and treat the cells with this compound and dGuo.
-
-
Cell Lysis:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cell pellet in the provided cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.
-
-
Caspase-3 Activity Measurement:
-
Determine the protein concentration of the cell lysates.
-
Add an equal amount of protein from each sample to the wells of a microplate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC) to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
The fold increase in caspase activity can be determined by comparing the readings from the treated samples to the untreated control.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
This compound
-
Deoxyguanosine (dGuo)
-
Cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-p73, anti-MCL-1, anti-BIM, anti-cleaved PARP, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture, Treatment, and Lysis:
-
Culture and treat the cells as described previously.
-
Lyse the cells in RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Use a loading control like actin to normalize the protein levels.
-
Visualizing the Process
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for in vitro apoptosis assays with this compound.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and Clinical Evaluation of Forodesine in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Forodesine in Murine and Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring dGTP Accumulation Following Forodesine Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forodesine Hydrochloride (also known as BCX-1777 or Immucillin H) is a potent, transition-state analog inhibitor of purine nucleoside phosphorylase (PNP).[1][2] PNP is a key enzyme in the purine salvage pathway, responsible for the phosphorolysis of 2'-deoxyguanosine (dGuo) to guanine.[3] Inhibition of PNP by Forodesine leads to an increase in the plasma concentration of dGuo and subsequent intracellular accumulation of deoxyguanosine triphosphate (dGTP) in lymphocytes.[4][5] This accumulation of dGTP is cytotoxic, leading to the induction of apoptosis, particularly in T-cells which have high deoxycytidine kinase activity for phosphorylating dGuo.[4][6] This selective action makes Forodesine a targeted therapeutic agent for T-cell malignancies such as T-cell acute lymphoblastic leukemia (T-ALL) and cutaneous T-cell lymphoma (CTCL).[4][7]
The measurement of intracellular dGTP accumulation serves as a critical pharmacodynamic biomarker for assessing the biological activity of Forodesine. These application notes provide detailed protocols for the quantification of dGTP in biological samples following treatment with this compound, offering valuable tools for preclinical and clinical research.
Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Forodesine Hydrochloride dose-response studies in leukemia cell lines
Application Notes: Forodesine Hydrochloride in Leukemia Cell Lines
Introduction
This compound (also known as BCX-1777 or Immucillin-H) is a potent, transition-state analog inhibitor of the enzyme purine nucleoside phosphorylase (PNP).[1][2] PNP is a critical enzyme in the purine salvage pathway, responsible for the phosphorolysis of deoxyguanosine (dGuo).[3] Inherited deficiency of PNP in humans leads to a profound T-cell lymphopenia, which established the enzyme as a therapeutic target for T-cell malignancies.[3][4] Forodesine's mechanism of action involves blocking PNP, which leads to an accumulation of extracellular dGuo and a subsequent increase in intracellular deoxyguanosine triphosphate (dGTP).[5] This accumulation of dGTP disrupts the balance of deoxynucleoside triphosphate pools, inhibits DNA synthesis and repair, and ultimately induces apoptosis in susceptible cells.[6] While initially developed for T-cell leukemias, forodesine has also demonstrated activity in B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL), due to high expression of the activating enzyme deoxycytidine kinase (dCK) in these cells.[4][7]
Mechanism of Action
The cytotoxic effect of Forodesine is indirect and requires the presence of deoxyguanosine (dGuo). By inhibiting PNP, Forodesine prevents the breakdown of dGuo.[6] The elevated levels of dGuo are then transported into leukemia cells and phosphorylated by kinases, primarily deoxycytidine kinase (dCK), to form deoxyguanosine monophosphate (dGMP), which is further converted to the active cytotoxic metabolite, dGTP.[6] High intracellular concentrations of dGTP exert several cytotoxic effects:
-
Inhibition of Ribonucleotide Reductase: dGTP allosterically inhibits ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, thus depleting the cell of other essential precursors for DNA synthesis.[6]
-
DNA Polymerase Inhibition: The imbalanced dNTP pools interfere with the normal function of DNA polymerases, halting DNA replication and repair.[6]
-
Induction of Apoptosis: The cellular stress caused by DNA damage and replication arrest triggers apoptosis.[4] In CLL cells, this can occur through a p53-independent pathway involving the upregulation of p73 and the pro-apoptotic protein BIM.[8]
Quantitative Data Summary
The cytotoxic efficacy of Forodesine is typically evaluated by determining the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50). These values are highly dependent on the cell line and the concentration of co-administered deoxyguanosine (dGuo).
Table 1: In Vitro Efficacy of Forodesine in Leukemia Cell Lines
| Cell Type / Line | Leukemia Type | Forodesine Conc. | dGuo Conc. | Endpoint (IC50/LC50) | Reference |
| CEM-SS | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Variable | 3-10 µM | IC50: 0.015 µM | [4] |
| Human Lymphocytes | (Activated) | < 0.1-0.38 µM | 3-10 µM | IC50: < 0.1-0.38 µM | [2][4] |
| Primary T-ALL Cells | T-ALL | 1 µM | Variable | LC50: 1.1 µM (median) | [9] |
| Primary BCP-ALL Cells | B-cell Precursor ALL | 1 µM | Variable | LC50: 8.8 µM (median) | [9] |
| MOLT-4 | T-ALL | 10-30 µM | Not Specified | Proliferation Block at 48h | [2][10] |
Table 2: Intracellular dGTP Accumulation Following Forodesine Treatment
| Cell Type | Forodesine Conc. | dGuo Conc. | Time | Fold Increase in dGTP | Reference |
| CEM-SS (T-ALL) | Not Specified | Not Specified | Not Specified | 154-fold | [4] |
| Primary ALL Cells | 1 µM | Not Specified | Not Specified | 7.9-fold (median) | [9] |
| Leukemic Cells (in vivo) | 40 mg/m² | Endogenous | 8 hours | 5 to 10-fold | [6] |
| Leukemic Cells (in vivo) | 40 mg/m² | Endogenous | 24 hours | 10 to 20-fold | [6] |
Protocols
The following protocols provide a general framework for conducting dose-response studies with this compound in leukemia cell lines.
Protocol 1: Cell Viability Dose-Response (MTT Assay)
This protocol is adapted for suspension leukemia cells to determine the IC50 of Forodesine.
Materials:
-
Leukemia cell line (e.g., MOLT-4, Jurkat)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Deoxyguanosine (dGuo)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11][12]
-
DMSO or Solubilization Solution[13]
-
Sterile 96-well flat-bottom plates[11]
-
Microplate reader (570 nm absorbance)[11]
Procedure:
-
Cell Preparation: Culture leukemia cells in RPMI-1640 + 10% FBS at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase with >90% viability.
-
Cell Seeding: Centrifuge cells and resuspend in fresh media to a density of 0.5-1.0 x 10^5 cells/mL.[14] Add 100 µL of the cell suspension to each well of a 96-well plate (yielding 5,000-10,000 cells/well).[11]
-
Drug Preparation: Prepare a stock solution of Forodesine (e.g., 10 mM in DMSO) and dGuo (e.g., 10 mM in water). Create a series of Forodesine dilutions in culture media. To each dilution, add dGuo to a final, fixed concentration (e.g., 10 µM). Prepare a vehicle control (media + dGuo + DMSO equivalent).
-
Cell Treatment: Add 100 µL of the drug/dGuo solutions to the corresponding wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[11][13] Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Centrifuge the plate (e.g., 1500 rpm for 10 min) and carefully remove the supernatant. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle shaking on an orbital shaker.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Subtract the background absorbance (media-only wells). Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the viability percentage against the log of Forodesine concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Measurement of Intracellular dGTP Accumulation
This protocol describes the extraction and relative quantification of dGTP from treated cells.
Materials:
-
Leukemia cells treated as described in Protocol 1 (steps 1-5), typically in larger formats like 6-well plates.
-
Ice-cold 60% Methanol (for extraction)[16]
-
Centrifuge capable of 18,500 x g at 4°C[16]
-
Equipment for dNTP quantification (e.g., DNA polymerase-based assay or LC-MS/MS system)[16]
Procedure:
-
Cell Harvesting: After the desired incubation time with Forodesine and dGuo (e.g., 8 or 24 hours), harvest at least 1-5 x 10^6 cells per condition. Pellet the cells by centrifugation (e.g., 300 x g for 5 min at 4°C).
-
Nucleotide Extraction:
-
Sample Preparation:
-
Carefully transfer the supernatant, which contains the nucleotides, to a new tube.
-
Evaporate the sample to dryness using a Speed-Vac or similar concentrator.
-
Resuspend the nucleotide pellet in an appropriate buffer for your chosen quantification method (e.g., sterile water or assay buffer).
-
-
dGTP Quantification:
-
DNA Polymerase Assay: This method relies on the incorporation of the target dNTP by a DNA polymerase using a specific template-primer complex, often generating a fluorescent signal.[16] A standard curve using known concentrations of dGTP is required.
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity for direct measurement of dNTPs.
-
-
Data Analysis: Normalize the measured dGTP amount to the cell number or total protein content of the original sample. Calculate the fold-change in dGTP concentration in treated samples relative to the vehicle-treated control.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug evaluation: forodesine - PNP inhibitor for the treatment of leukemia, lymphoma and solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and mechanism of action of forodesine, a T-cell targeted agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forodesine | Oncohema Key [oncohemakey.com]
- 7. Preclinical and Clinical Evaluation of Forodesine in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forodesine has high antitumor activity in chronic lymphocytic leukemia and activates p53-independent mitochondrial apoptosis by induction of p73 and BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cytotoxicity assay [bio-protocol.org]
- 12. Cell viability (MTT) assay [bio-protocol.org]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. biorxiv.org [biorxiv.org]
Forodesine Hydrochloride in Combination Cancer Therapy: A Detailed Guide for Researchers
Forodesine Hydrochloride, a potent purine nucleoside phosphorylase (PNP) inhibitor, shows significant promise in the treatment of hematological malignancies, particularly T-cell leukemias and lymphomas. While it has demonstrated efficacy as a single agent, emerging preclinical and clinical data suggest that its true potential may lie in combination with other chemotherapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring this compound combination therapies.
Introduction to this compound and Rationale for Combination Therapy
This compound is a rationally designed transition-state analogue that selectively inhibits the PNP enzyme.[1][2] This inhibition leads to an accumulation of deoxyguanosine (dGuo) in the plasma and, subsequently, an intracellular buildup of deoxyguanosine triphosphate (dGTP) within lymphocytes.[2][3] Elevated dGTP levels are cytotoxic, particularly to T-cells which have high levels of the activating enzyme deoxycytidine kinase, leading to apoptosis and cell death.[3] This targeted mechanism of action makes Forodesine an attractive candidate for cancer therapy.[1][2]
While early clinical trials have established the activity of Forodesine as a monotherapy in relapsed/refractory hematologic malignancies, the concept of combining it with other chemotherapeutics is gaining traction.[4] The primary rationale for this approach is to enhance anti-tumor efficacy, overcome potential resistance mechanisms, and potentially reduce the required doses of individual agents, thereby mitigating toxicity. For instance, in vitro studies on pediatric leukemia suggest that resistance to Forodesine does not confer resistance to other nucleoside analogues like nelarabine, indicating different mechanisms of action and providing a basis for combination.[5] Furthermore, preclinical investigations in B-cell acute lymphoblastic leukemia (B-ALL) suggest that Forodesine may need to be combined with established chemotherapeutic agents to achieve clinically meaningful activity.[6]
Preclinical and Clinical Data on Forodesine Combination Therapy
While extensive clinical data on Forodesine combination therapies are still emerging, preclinical studies and early clinical observations provide a foundation for further research.
Preclinical In Vitro Studies
An in vitro study on primary mantle cell lymphoma (MCL) cells investigated the cytotoxic effects of Forodesine in combination with deoxyguanosine (dGuo). The results demonstrated a dose-dependent increase in apoptosis in a significant portion of patient samples.
Table 1: In Vitro Cytotoxicity of Forodesine and Deoxyguanosine in Mantle Cell Lymphoma Cells
| Treatment Group | Forodesine Concentration (µM) | Deoxyguanosine Concentration (µM) | Increase in Annexin V Positive Cells (Fold Change vs. Untreated) |
| Patient Sample Subset (4 out of 6) | 2 | 10 | 1.9 - 5.3 |
| 20 | 10 | > (1.9 - 5.3) | |
| 2 | 20 | Minimal additional effect | |
| 20 | 20 | Minimal additional effect | |
| Data abstracted from a study on primary MCL cells, showing a range of responses.[7] |
These findings suggest that Forodesine's activity is dependent on the presence of dGuo and that there is a dose-dependent effect. The minimal impact of increasing dGuo concentration beyond 10 µM suggests that this concentration may be sufficient to maximize the cytotoxic effect of Forodesine in this context.
Clinical Trial Data
A phase I/II multicenter study of oral Forodesine in patients with relapsed peripheral T-cell lymphoma (PTCL) highlighted its potential as a single agent and suggested that new therapeutic strategies, including combination therapy, are being considered.[8]
Table 2: Efficacy of Single-Agent Forodesine in Relapsed Peripheral T-Cell Lymphoma
| Parameter | Value |
| Overall Response Rate (ORR) | 25% |
| Complete Response (CR) | 10% |
| Median Progression-Free Survival (PFS) | 1.9 months |
| Median Overall Survival (OS) | 15.6 months |
| Data from a phase 1/2 study in Japanese patients with relapsed PTCL.[8] |
While this study focused on monotherapy, the modest overall response rate underscores the need for combination strategies to improve patient outcomes.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other chemotherapeutics.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cell viability and cytotoxic effects of Forodesine in combination with another chemotherapeutic agent (e.g., Vincristine) on a T-ALL cell line (e.g., Jurkat).
Materials:
-
This compound
-
Chemotherapeutic agent (e.g., Vincristine)
-
T-ALL cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Deoxyguanosine (dGuo)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well).
-
Drug Preparation: Prepare stock solutions of Forodesine and the combination drug in an appropriate solvent (e.g., DMSO or sterile water). Prepare serial dilutions of each drug and their combinations.
-
Treatment: Add 100 µL of the drug solutions (single agents and combinations at various concentrations) to the wells. Include wells with untreated cells (vehicle control) and a blank (medium only). Ensure all wells contain a final concentration of 10 µM dGuo.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves and determine the IC50 values for each drug and their combinations.
Synergy Analysis: Combination Index (CI)-Isobologram Method
This method is used to quantitatively determine the nature of the interaction between Forodesine and another chemotherapeutic agent (synergism, additivity, or antagonism).
Procedure:
-
Experimental Design: Based on the IC50 values obtained from the cytotoxicity assay, design a combination experiment with a constant ratio of the two drugs.
-
Data Collection: Perform the cytotoxicity assay with the single agents and the combination at several concentrations.
-
CI Calculation: Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Isobologram Generation: Generate an isobologram, which is a graphical representation of the drug interaction. The concentrations of the two drugs required to produce a specific effect (e.g., 50% inhibition) are plotted on the x and y axes.
-
Data points falling below the line of additivity indicate synergy.
-
Data points on the line indicate an additive effect.
-
Data points above the line indicate antagonism.
-
Visualizations
Signaling Pathway of Forodesine Action
Caption: Mechanism of action of this compound in T-lymphocytes.
Experimental Workflow for In Vitro Synergy Study
Caption: Workflow for assessing the in vitro synergy of Forodesine combinations.
Conclusion
The exploration of this compound in combination with other chemotherapeutic agents represents a promising frontier in the development of more effective treatments for hematological malignancies. The provided application notes and protocols offer a framework for researchers to systematically investigate these combinations, with the ultimate goal of translating preclinical findings into improved clinical outcomes for patients. Further studies are warranted to identify optimal combination partners, dosing schedules, and patient populations that would benefit most from such therapeutic strategies.
References
- 1. Preclinical and Clinical Evaluation of Forodesine in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicenter phase 1/2 study of forodesine in patients with relapsed peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting Forodesine Hydrochloride solubility issues
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for solubility issues related to Forodesine Hydrochloride, along with comprehensive FAQs, experimental protocols, and a summary of its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the enzyme purine nucleoside phosphorylase (PNP).[1][2][3] Its mechanism involves blocking PNP, which leads to an accumulation of deoxyguanosine (dGuo).[2][3][4] This excess dGuo is then converted within cells, particularly T-lymphocytes, into deoxyguanosine triphosphate (dGTP).[1][2][4] Elevated levels of dGTP are cytotoxic, inhibiting DNA synthesis and repair, which ultimately induces apoptosis (programmed cell death) in these cells.[1][2][4] This selective toxicity makes it effective against T-cell malignancies.[1]
Q2: Which solvents are recommended for dissolving this compound?
This compound is soluble in several common laboratory solvents. The most frequently used are Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS), and water.[5][6][7] Solubility can vary, so it is crucial to select the solvent that best fits your experimental needs.
Q3: How should I store this compound powder and its stock solutions?
-
Solid Powder: The solid form of this compound should be stored at -20°C and is stable for at least four years under these conditions.[5]
-
Stock Solutions: For long-term storage, solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year or at -20°C for up to six months, preferably under an inert gas like nitrogen and protected from moisture.[8] Aqueous solutions are not recommended for storage for more than one day.[5]
Solubility Data Summary
The solubility of this compound can vary between suppliers and based on the specific salt form and purity. The data below is a summary from multiple sources.
| Solvent | Concentration | Conditions / Notes | Source(s) |
| DMSO | ~1 mg/mL | - | [5] |
| 2 mg/mL | Clear solution | [6] | |
| 5 mg/mL | Requires warming to achieve a clear solution | [6] | |
| 16.67 mg/mL | Sonication is recommended to aid dissolution | [7] | |
| PBS (pH 7.2) | ~10 mg/mL | - | [5][9] |
| 36.67 mg/mL | - | [8] | |
| Water | 2 mg/mL | Clear solution | [6] |
| 4.11 mg/mL | Predicted value | [10] | |
| 16.67 mg/mL | Sonication is recommended to aid dissolution | [7] | |
| 0.6M HCl | Not specified | Dissolves upon heating to 45°C | [11] |
Troubleshooting Guide
Q4: My this compound is not dissolving completely. What steps can I take?
If you encounter precipitation or incomplete dissolution, the following methods can be applied:
-
Warming: Gently warm the solution. For instance, warming can increase the solubility in DMSO from 2 mg/mL to 5 mg/mL.[6]
-
Sonication: Use a sonicator to aid in the dissolution process. This is recommended for achieving higher concentrations in both water and DMSO.[7][8]
-
pH Adjustment: For aqueous solutions, ensure the pH of your buffer is appropriate. The solubility in PBS at pH 7.2 is well-documented.[5]
Q5: My compound precipitated after I diluted my DMSO stock solution into an aqueous buffer. How can I prevent this?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium.
-
Dilute Further: Ensure the final concentration of DMSO is insignificant, as organic solvents can have physiological effects and cause precipitation at higher percentages.[5]
-
Method of Dilution: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Prepare Directly: If possible for your desired concentration, prepare an organic solvent-free aqueous solution by dissolving the solid this compound directly in the aqueous buffer.[5]
Experimental Protocols & Workflows
Protocol 1: Preparation of a DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound in a sterile conical tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of solid).
-
Dissolution: Vortex the solution thoroughly. If needed, gently warm the tube or sonicate to ensure complete dissolution.[6][7][8]
-
Inert Gas (Optional but Recommended): For long-term stability, purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.[5]
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.[8]
Protocol 2: Preparation of an Aqueous Solution in PBS
-
Weighing: Accurately weigh the solid this compound.
-
Solvent Addition: Directly add PBS (pH 7.2) to the solid to reach the target concentration (e.g., up to 10 mg/mL).[5]
-
Dissolution: Vortex the solution vigorously. If full dissolution is not achieved, sonication can be used to facilitate the process.[8]
-
Use: Prepare this solution fresh for experiments. It is not recommended to store aqueous solutions for more than one day.[5]
Visualizations
This compound Solubility Troubleshooting Workflow
Caption: A flowchart for troubleshooting common solubility problems.
Mechanism of Action Signaling Pathway
Caption: The signaling cascade initiated by Forodesine HCl.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Forodesine | Oncohema Key [oncohemakey.com]
- 3. Pharmacology and mechanism of action of forodesine, a T-cell targeted agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forodesine (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
Overcoming resistance to Forodesine Hydrochloride in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to Forodesine Hydrochloride in cancer cells.
Troubleshooting Guide
This guide addresses common issues observed during experiments with this compound and provides potential solutions and next steps.
| Observed Issue | Potential Cause | Troubleshooting/Experimental Steps |
| Reduced or absent cytotoxicity of Forodesine in T-cell leukemia cell lines (e.g., CCRF-CEM, MOLT4). | Altered intracellular nucleotide metabolism. | 1. Quantify intracellular dGTP levels: Use high-performance liquid chromatography (HPLC) to measure dGTP concentrations in both sensitive and resistant cells, before and after Forodesine treatment. Resistant cells may exhibit high baseline dGTP levels with minimal change after drug exposure.[1] 2. Assess nucleoside transporter expression: Evaluate the expression of nucleoside transporters like hENT1 via qPCR or Western blot. Upregulation may be a compensatory mechanism.[1] 3. Evaluate deoxycytidine kinase (dCK) activity: Since dCK is involved in the conversion of deoxyguanosine (dGuo) to dGMP, assess its expression and activity.[2] |
| Forodesine shows efficacy in some B-cell malignancies but not others. | Variable expression of key enzymes. | 1. Profile deoxynucleoside kinase levels: B-chronic lymphocytic leukemia (B-CLL) cells with high deoxycytidine kinase (dCK) activity are more susceptible to Forodesine.[3] Assess dCK levels in your B-cell lines of interest. |
| Continued cell survival despite evidence of DNA damage. | Dysregulation of apoptotic pathways. | 1. Investigate p53 pathway status: Forodesine can induce p53-independent apoptosis.[4] Sequence the TP53 gene to check for mutations. Assess the expression of p73, a p53-related protein, and the pro-apoptotic protein BIM, as Forodesine can upregulate these.[4] 2. Analyze mitochondrial apoptosis pathway: Evaluate the levels of anti-apoptotic proteins like MCL-1, which may be decreased by Forodesine.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of purine nucleoside phosphorylase (PNP).[5][6] PNP is a key enzyme in the purine salvage pathway that breaks down deoxyguanosine (dGuo).[7] By inhibiting PNP, Forodesine leads to an accumulation of intracellular deoxyguanosine triphosphate (dGTP) in T-lymphocytes.[5][6][8] This buildup of dGTP is toxic and induces apoptosis (programmed cell death) in malignant T-cells.[5][6]
Q2: My cancer cell line is showing resistance to Forodesine. What are the potential molecular mechanisms?
A2: Resistance to Forodesine can be multifactorial. Based on preclinical studies, a key mechanism involves alterations in nucleotide metabolism. For instance, resistant T-lymphoblastic leukemia cell lines (CCRF-CEM and MOLT4) have been shown to have high baseline levels of intracellular dGTP and exhibit little change in dGTP levels after Forodesine treatment.[1] These resistant cells also showed upregulation of the nucleoside transporter hENT1.[1] It is hypothesized that an imbalance in intracellular GTP levels may contribute to resistance.[1]
Q3: Can Forodesine be effective in cancers with p53 mutations?
A3: Yes, Forodesine has been shown to activate p53-independent mitochondrial apoptosis.[4] It can induce the transcriptional upregulation of p73, a p53-related protein, which can overcome resistance to apoptosis in cancer cells lacking functional p53.[4] Forodesine also promotes the induction of the pro-apoptotic protein BIM and decreases the levels of the anti-apoptotic protein MCL-1.[4]
Q4: Are there combination therapy strategies to overcome Forodesine resistance?
A4: Yes, combination therapy is a promising approach. Forodesine has been shown to be highly cytotoxic in primary chronic lymphocytic leukemia (CLL) cells when used as a single agent or in combination with bendamustine and rituximab, irrespective of p53 or ATM deletion status.[4] The rationale for combination therapies is to target multiple signaling pathways simultaneously to enhance anticancer effects and overcome resistance.[9]
Experimental Protocols
Quantification of Intracellular dGTP by HPLC
This protocol is for the analysis of intracellular deoxyguanosine triphosphate (dGTP) levels in cancer cells.
Materials:
-
Parental and Forodesine-resistant cancer cell lines
-
This compound
-
2'-deoxyguanosine (dGuo)
-
Perchloric acid (PCA)
-
Potassium hydroxide (KOH)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Seed parental and resistant cells at an appropriate density and culture for 24 hours.
-
Treat cells with the desired concentration of this compound and/or dGuo for specified time points (e.g., 4-6 hours).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells with 0.4 M perchloric acid.
-
Centrifuge the lysate to pellet cellular debris.
-
Neutralize the supernatant with potassium hydroxide.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
Filter the supernatant and analyze by HPLC to determine dGTP concentrations.
Assessment of Gene Expression by qPCR
This protocol is for analyzing the mRNA expression of genes potentially involved in Forodesine resistance, such as hENT1, dCK, TP73, and BCL2L11 (BIM).
Materials:
-
Parental and Forodesine-resistant cancer cell lines
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers
Procedure:
-
Culture and treat parental and resistant cells as required.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.
-
Analyze the relative gene expression using the ΔΔCt method, with a housekeeping gene for normalization.
Visualizations
Signaling Pathway of Forodesine Action
Caption: Mechanism of Forodesine-induced apoptosis.
Experimental Workflow for Investigating Forodesine Resistance
Caption: Workflow for elucidating Forodesine resistance.
Logical Relationship of p53-Independent Apoptosis
Caption: Forodesine's p53-independent apoptotic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Forodesine (BCX-1777, Immucillin H) - A New Purine Nucleoside Ana...: Ingenta Connect [ingentaconnect.com]
- 3. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forodesine has high antitumor activity in chronic lymphocytic leukemia and activates p53-independent mitochondrial apoptosis by induction of p73 and BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology and mechanism of action of forodesine, a T-cell targeted agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Forodesine Hydrochloride stability under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Forodesine Hydrochloride under various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability.[1] Some suppliers suggest it can be stored dry and dark at 0-4°C for short periods (days to weeks) or at -20°C for long-term storage (months to years).[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and aqueous buffers like phosphate-buffered saline (PBS).
-
DMSO solutions: Can be prepared at concentrations of approximately 1-2 mg/mL.[2] For long-term storage, it is recommended to aliquot and store DMSO stock solutions at -80°C to minimize freeze-thaw cycles.
-
Aqueous solutions: The solubility in PBS (pH 7.2) is approximately 10 mg/mL. However, it is strongly recommended not to store aqueous solutions for more than one day due to potential instability. Prepare fresh aqueous solutions for each experiment.
Q3: Is this compound sensitive to light?
Q4: What is the expected stability of this compound at room temperature?
A4: this compound as a solid is stable for short periods at room temperature during shipping.[1] However, for long-term storage, the recommended temperature is -20°C. Solutions, especially aqueous solutions, are not stable for extended periods at room temperature and should be prepared fresh.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | The solubility of this compound in aqueous buffers can be limited, especially at higher concentrations or different pH values. | Ensure the concentration does not exceed the recommended solubility limits (approx. 10 mg/mL in PBS, pH 7.2). Gentle warming and vortexing may aid dissolution. If precipitation persists, consider preparing a fresh solution at a lower concentration. |
| Inconsistent experimental results | Degradation of this compound in solution. | Always prepare fresh aqueous solutions for each experiment and use them within the same day. For DMSO stock solutions, avoid multiple freeze-thaw cycles by preparing aliquots. |
| Loss of compound activity | Improper storage of stock solutions or degradation during the experiment. | Store solid compound and DMSO stock solutions at the recommended temperatures (-20°C for solid, -80°C for DMSO stocks). Protect solutions from light. A previously announced stability issue with an intravenous formulation of this compound highlights the importance of proper handling and storage to maintain its activity. |
| Unexpected peaks in HPLC analysis | Presence of degradation products. | This may indicate that the compound has been exposed to harsh conditions (e.g., extreme pH, high temperature, or light). Use a validated stability-indicating HPLC method to separate the parent compound from any degradants. |
Stability Summary
The following tables summarize the known stability of this compound. Please note that detailed quantitative data from forced degradation studies are not publicly available, and the information on degradation under stress conditions is qualitative.
Table 1: Solubility and Solution Stability
| Solvent | Concentration | Storage Recommendation | Stability |
| DMSO | ~1-2 mg/mL[2] | Aliquot and store at -80°C | Generally stable, but minimize freeze-thaw cycles. |
| PBS (pH 7.2) | ~10 mg/mL | Prepare fresh before use | Not recommended for storage for more than one day. |
Table 2: Qualitative Stability under Forced Degradation Conditions
| Stress Condition | Expected Stability |
| Acidic (e.g., 0.1 M HCl) | Potential for hydrolysis. |
| Alkaline (e.g., 0.1 M NaOH) | Potential for hydrolysis. |
| Oxidative (e.g., 3% H₂O₂) | Potential for oxidation. |
| Thermal (e.g., 60°C) | Degradation may occur, especially in solution. |
| Photolytic (UV/Vis light) | Potential for photodegradation. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under stress conditions. The extent of degradation should be monitored by a stability-indicating HPLC method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it with the mobile phase.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a defined period. At each time point, withdraw a sample and dilute it with the mobile phase.
-
Thermal Degradation: Transfer the solid compound or the stock solution to a temperature-controlled oven (e.g., 60°C). At defined time points, withdraw samples for analysis. For the solid, dissolve it in a suitable solvent before HPLC analysis.
-
Photolytic Degradation: Expose the solid compound or the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil to exclude light. At defined time points, withdraw samples for analysis.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all potential degradation products.
Protocol 2: Example of a Stability-Indicating HPLC Method
The following is a general example of an HPLC method that can be adapted for the analysis of this compound and its potential degradation products. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., the λmax of this compound).
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
Visualizations
References
Addressing off-target effects of Forodesine Hydrochloride in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges when working with Forodesine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective transition-state analog inhibitor of the enzyme purine nucleoside phosphorylase (PNP).[1][2][3] PNP is a key enzyme in the purine salvage pathway, responsible for the phosphorolysis of 2'-deoxyguanosine (dGuo) to guanine.[4][5] By inhibiting PNP, Forodesine leads to an accumulation of dGuo in the plasma and cells.[6][7][8] In target cells, particularly T-lymphocytes, dGuo is phosphorylated by deoxycytidine kinase (dCK) to form deoxyguanosine triphosphate (dGTP).[7][8] The accumulation of dGTP is cytotoxic as it inhibits ribonucleotide reductase, leading to an imbalance in the deoxynucleoside triphosphate (dNTP) pool, disruption of DNA synthesis and repair, and ultimately, apoptosis.[7]
Q2: Is this compound known to have direct molecular off-target effects?
The available literature consistently describes Forodesine as a highly potent and specific inhibitor of PNP.[9][10] Extensive off-target screening data, such as broad kinase inhibitor profiling, is not publicly available, which is common for highly specialized therapeutic agents. However, its design as a transition-state analog for PNP suggests a high degree of specificity for its target enzyme.[1][3] The majority of observed effects in non-target cells are still attributed to its on-target PNP inhibition.
Q3: Why do I observe cytotoxicity in cell types other than T-cells, such as B-cells?
While Forodesine's effects are most pronounced in T-cells due to their high deoxycytidine kinase (dCK) and low nucleotidase activity, other cells can also be affected.[11] Cytotoxicity in cell types like B-cell chronic lymphocytic leukemia (B-CLL) cells is also mediated by dGTP accumulation, as these cells express sufficient levels of dCK to phosphorylate the excess deoxyguanosine resulting from PNP inhibition.[11][12] The varying levels of kinases and nucleotidases in different cell lines will determine their sensitivity to Forodesine. Therefore, what may appear as an "off-target" effect is often a differential response based on the cell's specific metabolic phenotype.
Q4: Can this compound interact with other drugs, such as those metabolized by Cytochrome P450 (CYP) enzymes?
Predictive models suggest that Forodesine has a low likelihood of promiscuous inhibition of CYP450 enzymes.[13] However, as with any small molecule, the potential for drug-drug interactions exists.[14] If your experimental system involves other compounds metabolized by CYPs, it is advisable to empirically test for any potential interactions or consult specialized drug interaction databases.
Q5: What is the mechanism behind the reported neurotoxicity or development of secondary lymphomas with Forodesine treatment?
In clinical settings, side effects such as neurotoxicity and secondary B-cell lymphomas have been reported.[8][15] These are generally considered to be consequences of the drug's potent on-target effect rather than direct off-target molecular interactions. The profound T-cell suppression can lead to an immunocompromised state, which may allow for the reactivation of latent viruses like Epstein-Barr virus (EBV), a known risk factor for B-cell lymphoproliferative disorders.[5][8] The mechanisms behind neurotoxicity are less clear but could be related to the systemic effects of purine metabolism disruption.[15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no cytotoxicity observed in target T-cell lines. | 1. Insufficient concentration of deoxyguanosine (dGuo) in the culture medium. 2. Low expression or activity of deoxycytidine kinase (dCK) in the specific cell line. 3. Cell line has high nucleotidase activity, degrading dGTP. 4. Forodesine degradation or instability in the culture medium. | 1. Supplement the culture medium with exogenous dGuo (typically 3-10 µM). The cytotoxic effect of Forodesine is dependent on the presence of dGuo.[11] 2. Verify dCK expression in your cell line via Western blot or qPCR. If low, consider using a different T-cell line known to be sensitive. 3. Assess nucleotidase activity if possible. This is an intrinsic property of the cell line. 4. Prepare fresh Forodesine solutions for each experiment. |
| High variability in experimental replicates. | 1. Inconsistent cell density at the time of treatment. 2. Fluctuation in dGuo concentration. 3. Pipetting errors. | 1. Ensure precise cell counting and seeding for all experimental wells. 2. Prepare a single large batch of medium with Forodesine and dGuo for all replicates of an experiment. 3. Use calibrated pipettes and proper pipetting techniques. |
| Cytotoxicity observed in control (non-target) cell lines. | 1. The control cell line expresses sufficient dCK to be sensitive to Forodesine/dGuo. 2. The observed effect is a true, previously uncharacterized off-target effect. | 1. Measure the intracellular dGTP accumulation in the control cell line (see protocol below). If dGTP levels are elevated, the cytotoxicity is likely due to the on-target PNP inhibition. 2. To rigorously test for off-target effects, one could use a PNP-knockout cell line as a control. In such a line, any remaining effect of Forodesine would be independent of PNP inhibition. |
| Difficulty reproducing results from published literature. | 1. Differences in experimental conditions (e.g., cell passage number, serum batch, specific formulation of Forodesine). 2. Different assays used to measure endpoints (e.g., apoptosis, proliferation). | 1. Standardize all experimental parameters and record them meticulously. Use cells with a consistent and low passage number. 2. Use multiple, complementary assays to confirm findings. For example, measure both caspase activation and DNA fragmentation to confirm apoptosis. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Species/Cell Line | IC₅₀ Value | Reference(s) |
| PNP Inhibition | Human | 0.48 - 1.57 nM | [10] |
| Mouse | 0.48 - 1.57 nM | [10] | |
| Rat | 0.48 - 1.57 nM | [10] | |
| Monkey | 0.48 - 1.57 nM | [10] | |
| Dog | 0.48 - 1.57 nM | [10] | |
| Inhibition of T-cell Proliferation | Human CEM-SS cells (in the presence of dGuo) | 0.015 µM | [11] |
| Inhibition of Human Lymphocyte Proliferation | Activated by IL-2, MLR, PHA (in the presence of dGuo) | < 0.1 - 0.38 µM | [10][11] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters from Clinical Studies
| Parameter | Condition/Dose | Value | Reference(s) |
| Peak Plasma Forodesine Concentration | 40 mg/m² IV infusion | Median: 5.4 µM | [7] |
| Plasma Deoxyguanosine (dGuo) Concentration | After multiple IV infusions | Up to 20 µM | [7] |
| Intracellular dGTP Accumulation | In T-ALL cells (in vivo) | 10- to 20-fold increase within 24h | [1] |
| Intracellular dGTP Accumulation | In CLL cells (in vitro with 2µM Forodesine + 10µM dGuo) | Median: 115 µM (40-250 µM range) | [16] |
| PNP Inhibition in Red Blood Cells | In vivo in B-ALL patients | > 85% | [12] |
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Key Experimental Protocols
Protocol 1: Measurement of Intracellular dGTP Levels
This protocol is adapted from methods described for quantifying dNTPs in cell extracts.[9][16][17][18][19] The HPLC-MS/MS method is preferred for its sensitivity and specificity.
1. Cell Lysis and Nucleotide Extraction: a. Culture cells to the desired density and treat with Forodesine +/- dGuo for the desired time. b. Harvest a known number of cells (e.g., 1-5 x 10⁶) by centrifugation at 4°C. c. Wash the cell pellet once with ice-cold PBS. d. Add 500 µL of ice-cold 60% methanol. e. Vortex vigorously for 30 seconds. f. Incubate at 95°C for 3 minutes to inactivate enzymes, then immediately cool on ice. g. Centrifuge at 18,000 x g for 5 minutes at 4°C. h. Transfer the supernatant to a new tube and dry using a vacuum centrifuge. i. Store the dried nucleotide extract at -80°C until analysis.
2. HPLC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL). b. Use a validated HPLC-MS/MS method for the separation and quantification of dNTPs. A porous graphitic carbon chromatography column is often effective.[19] c. Create a standard curve using known concentrations of dGTP. d. Analyze samples and quantify dGTP levels by comparing to the standard curve. Normalize the results to the initial cell number (e.g., pmol/10⁶ cells).
Protocol 2: Purine Nucleoside Phosphorylase (PNP) Activity Assay
This protocol outlines a general method to measure PNP activity in cell lysates, which can be used to confirm the inhibitory effect of Forodesine. Commercially available kits are also an excellent option.[20][21][22][23]
1. Preparation of Cell Lysate: a. Harvest 1-5 x 10⁶ cells and wash with ice-cold PBS. b. Resuspend the cell pellet in 200 µL of cold PNP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors). c. Homogenize the cells on ice (e.g., using a Dounce homogenizer or sonication). d. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (clarified lysate) and determine the total protein concentration using a BCA or Bradford assay.
2. Enzyme Activity Measurement (Spectrophotometric): a. This assay measures the conversion of a substrate like inosine to hypoxanthine. The change in absorbance is monitored. b. Prepare a reaction mixture in a 96-well plate. For each sample, prepare a treated well (with Forodesine) and an untreated (control) well. c. To each well, add:
- 5-50 µg of cell lysate protein.
- PNP Assay Buffer to a final volume of 180 µL.
- For treated wells, add Forodesine to the desired final concentration. d. Pre-incubate the plate at 37°C for 10 minutes. e. Initiate the reaction by adding 20 µL of a PNP substrate (e.g., 2 mM Inosine). f. Immediately measure the absorbance at a specific wavelength (e.g., 293 nm for uric acid formation in a coupled reaction) in kinetic mode for 15-30 minutes.[22] g. The rate of change in absorbance is proportional to the PNP activity. Calculate the percent inhibition in the Forodesine-treated samples relative to the untreated controls.
References
- 1. Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forodesine: review of preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forodesine - Wikipedia [en.wikipedia.org]
- 4. What are PNP inhibitors and how do they work? [synapse.patsnap.com]
- 5. dovepress.com [dovepress.com]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Forodesine | Oncohema Key [oncohemakey.com]
- 8. Multicenter phase 1/2 study of forodesine in patients with relapsed peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical and Clinical Evaluation of Forodesine in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What are the side effects of this compound? [synapse.patsnap.com]
- 16. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 20. assaygenie.com [assaygenie.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. assaygenie.com [assaygenie.com]
- 23. content.abcam.com [content.abcam.com]
Technical Support Center: Forodesine Hydrochloride and Deoxyguanosine Co-treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Forodesine Hydrochloride in combination with deoxyguanosine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and why is deoxyguanosine (dGuo) co-treatment necessary?
This compound is a potent inhibitor of the enzyme purine nucleoside phosphorylase (PNP).[1][2] PNP is a key enzyme in the purine salvage pathway, responsible for the conversion of deoxyguanosine (dGuo) to guanine.[1][2][3] By inhibiting PNP, Forodesine prevents the breakdown of dGuo.[1][3] This leads to an accumulation of dGuo in the plasma, which is then taken up by cells, particularly lymphocytes.[1][4]
Inside the cell, dGuo is phosphorylated to deoxyguanosine triphosphate (dGTP).[1][2][3] Elevated levels of dGTP are toxic to cells, especially T-lymphocytes, as it inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[1][3] This disruption of DNA synthesis ultimately leads to programmed cell death (apoptosis).[2][3] Therefore, co-treatment with dGuo is essential to provide the substrate that, due to Forodesine's PNP inhibition, results in the cytotoxic accumulation of dGTP.
Q2: What is the rationale for using Forodesine in T-cell malignancies?
The rationale stems from the observation that individuals with a genetic deficiency in PNP exhibit profound T-cell lymphopenia (a reduced number of T-lymphocytes).[4][5] This is because the absence of PNP activity leads to a buildup of dGTP in T-cells, which are particularly sensitive to its toxic effects.[2][6] Forodesine mimics this genetic deficiency by inhibiting the PNP enzyme, thereby selectively targeting and inducing apoptosis in T-cells.[2] This makes it a promising therapeutic agent for T-cell malignancies such as T-cell acute lymphoblastic leukemia (T-ALL) and cutaneous T-cell lymphoma (CTCL).[1][3]
Q3: Can Forodesine be effective in B-cell malignancies?
Yes, preclinical and clinical studies have suggested that Forodesine can also be effective against certain B-cell malignancies, such as B-cell acute lymphoblastic leukemia (B-ALL) and chronic lymphocytic leukemia (CLL).[3][7][8] The efficacy in B-cells is also attributed to the accumulation of dGTP.[7] B-cells possess the necessary kinases, like deoxycytidine kinase (dCK), to convert the excess dGuo into dGTP.[9][10]
Q4: What are the expected downstream effects of dGTP accumulation?
The accumulation of intracellular dGTP leads to several downstream effects that contribute to apoptosis:
-
Inhibition of Ribonucleotide Reductase: High dGTP levels inhibit this enzyme, leading to an imbalance in the pool of deoxynucleotide triphosphates (dNTPs) necessary for DNA synthesis.[1][9]
-
DNA Damage and Repair Inhibition: The imbalance in dNTPs can lead to errors in DNA replication and inhibit DNA repair mechanisms.[9]
-
p53 Activation: DNA damage can trigger the stabilization and phosphorylation of the tumor suppressor protein p53, which in turn can activate downstream targets like p21 to induce cell cycle arrest and apoptosis.[1][9]
Troubleshooting Guides
Problem 1: Low or no accumulation of intracellular dGTP despite Forodesine and dGuo treatment.
| Possible Cause | Suggested Solution |
| Insufficient Forodesine Concentration | Ensure the final concentration of Forodesine is adequate to achieve significant PNP inhibition (typically >95%).[7] Refer to published studies for effective concentration ranges (e.g., in vitro studies have used 2 µM).[7][10] |
| Insufficient Deoxyguanosine (dGuo) Concentration | The concentration of supplemented dGuo is critical. If too low, it may be depleted before significant intracellular dGTP can accumulate. In vitro studies have used dGuo concentrations ranging from 10 µM to 20 µM.[7][10][11] |
| Low Deoxycytidine Kinase (dCK) Activity in Target Cells | dCK is crucial for the initial phosphorylation of dGuo.[9] If your cell line has inherently low dCK activity, the conversion to dGTP will be inefficient. Consider measuring dCK expression or activity in your cells. |
| Rapid Degradation of dGTP | Some cell types may have high levels of nucleotidases that can degrade dGTP.[1] This would counteract the accumulation. |
| Incorrect Timing of Measurement | dGTP accumulation is time-dependent.[8] Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal time point for measuring dGTP levels in your specific cell line.[10] |
Problem 2: High cell viability despite detectable dGTP accumulation.
| Possible Cause | Suggested Solution |
| Insufficient dGTP Levels to Induce Apoptosis | While dGTP may be accumulating, it might not have reached the cytotoxic threshold for your specific cell type. Consider increasing the concentration of dGuo to drive further dGTP synthesis. |
| Apoptosis Resistance in Target Cells | The target cells may have defects in their apoptotic pathways (e.g., mutations in p53, overexpression of anti-apoptotic proteins like Bcl-2).[12] Assess the expression and function of key apoptotic proteins. |
| Cell Culture Conditions | Ensure optimal cell culture conditions. Factors like cell density and media components can influence drug sensitivity. |
| Assay Sensitivity | The viability assay being used may not be sensitive enough to detect modest levels of apoptosis. Consider using multiple methods to assess cell death (e.g., Annexin V/PI staining, caspase activation assays).[10] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Forodesine and Deoxyguanosine
| Cell Type | Forodesine Conc. | dGuo Conc. | Outcome | Reference |
| Pediatric B-ALL lymphoblasts | 2 µM | 20 µM | Inhibition of proliferation, modest apoptosis, time-dependent dGTP accumulation | [7] |
| Primary CLL lymphocytes | 2 µM | 10 µM | Gradual accumulation of dGTP, PARP cleavage detected at 4 hours | [10] |
| T-leukemia cell lines | Not specified | 2.5 x 10⁻⁵ M | Synergistic decrease in cell viability (>75-90%) with PNP inhibitor 8-aminoguanosine | [13] |
| CLL lymphocytes | 2 µM | 10 or 20 µM | Accumulation of high levels of dGTP (40-250µM) leading to increased apoptosis | [11] |
Table 2: Clinical Pharmacokinetics and Pharmacodynamics of Forodesine
| Patient Population | Forodesine Dose | Plasma Forodesine Level | Plasma dGuo Level | Intracellular dGTP Increase | Reference |
| T-cell malignancies | 40 mg/m² IV | 5.4 µM (median peak) | 20 µM (maximum) | 5- to 10-fold within 8h, 10- to 20-fold within 24h | [1] |
| Chronic Lymphocytic Leukemia | 200 mg oral daily | 200-1300 nM | 1.2 µM (median on day 1) | Modest increase from 6µM to 10µM | [1][11] |
| Relapsed/refractory PTCL | 300 mg oral twice daily | ~460-540 ng/mL (trough) | ~551-840 ng/mL (trough) | Not specified | [14] |
Experimental Protocols
Protocol 1: In Vitro Measurement of Intracellular dGTP Accumulation
-
Cell Culture: Plate leukemic cells (e.g., primary CLL lymphocytes or a relevant cell line) at a density of 1 x 10⁷ cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum.[7]
-
Treatment: Add this compound to a final concentration of 2 µM and deoxyguanosine to a final concentration of 10-20 µM.[7][10] Include appropriate controls (untreated, Forodesine alone, dGuo alone).
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for various time points (e.g., 0, 4, 8, 16, 24 hours).[10]
-
Cell Lysis and Nucleotide Extraction:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
Extract the nucleotides by resuspending the cell pellet in 60% methanol.[10]
-
-
dGTP Quantification:
Protocol 2: Assessment of Apoptosis by PARP Cleavage
-
Cell Treatment: Treat cells with Forodesine and dGuo as described in Protocol 1.
-
Protein Extraction: At desired time points, harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for PARP.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The cleavage of the 116 kDa full-length PARP to an 89 kDa fragment indicates apoptosis.
-
Visualizations
Caption: Mechanism of action of Forodesine and deoxyguanosine.
Caption: General experimental workflow for assessing Forodesine efficacy.
References
- 1. Forodesine | Oncohema Key [oncohemakey.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Forodesine (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and mechanism of action of forodesine, a T-cell targeted agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. immunodeficiencysearch.com [immunodeficiencysearch.com]
- 7. Preclinical and Clinical Evaluation of Forodesine in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical and clinical evaluation of forodesine in pediatric and adult B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forodesine (BCX-1777, Immucillin H) - A New Purine Nucleoside Ana...: Ingenta Connect [ingentaconnect.com]
- 10. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. The Effects of Forodesine in Murine and Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential cytotoxicity of deoxyguanosine and 8-aminoguanosine for human leukemic cell lines and normal bone marrow progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multicenter phase 1/2 study of forodesine in patients with relapsed peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Forodesine Hydrochloride experimental variability and reproducibility
Welcome to the technical support center for Forodesine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on addressing potential issues of variability and reproducibility.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme purine nucleoside phosphorylase (PNP).[1][2] PNP plays a key role in the purine salvage pathway by breaking down deoxyguanosine into guanine.[1] By inhibiting PNP, Forodesine leads to an accumulation of intracellular deoxyguanosine triphosphate (dGTP).[1][3] Elevated dGTP levels are cytotoxic, particularly to T-lymphocytes, as they disrupt DNA synthesis and repair, ultimately leading to apoptosis (programmed cell death).[1] This selective toxicity makes it effective against T-cell malignancies.[1]
Q2: Why is co-administration of 2'-deoxyguanosine (dGuo) often required in in vitro experiments with Forodesine?
A2: The cytotoxic effect of Forodesine is dependent on the intracellular accumulation of dGTP, which is formed from the phosphorylation of 2'-deoxyguanosine (dGuo).[3][4] While there are endogenous levels of dGuo, these may not be sufficient to produce a robust cytotoxic effect upon PNP inhibition in an in vitro setting. Therefore, exogenous dGuo is often added to the cell culture medium to ensure that it is not a limiting factor for dGTP accumulation and subsequent apoptosis.[3][4] The optimal concentration of dGuo can vary between cell lines and experimental conditions.
Q3: What are the typical IC50 values for this compound?
A3: The IC50 values for this compound are highly dependent on the experimental conditions, particularly the cell line being tested and the concentration of 2'-deoxyguanosine (dGuo) used. For direct PNP enzyme inhibition, the IC50 values are in the low nanomolar range (0.48 to 1.57 nM) for human, mouse, rat, monkey, and dog PNP.[2][5][6][7] In cell-based assays, the IC50 for inhibiting lymphocyte proliferation can range from less than 0.1 to 0.38 µM when co-treated with dGuo.[5] For example, in CEM-SS T-acute lymphoblastic leukemia cells, an IC50 of 0.015 µM has been reported in the presence of dGuo.[3][4]
Q4: How should I prepare and store this compound solutions?
A4: this compound is typically a powder that can be stored at -20°C for several years.[1] Stock solutions are often prepared in DMSO. It is important to note that some sources suggest that solutions of Forodesine are unstable and should be prepared fresh.[1] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q5: Are there known off-target effects of this compound?
A5: Forodesine is known to be a highly selective inhibitor of purine nucleoside phosphorylase (PNP).[8] However, as with any pharmacological agent, the potential for off-target effects should be considered, especially at higher concentrations. The primary mechanism of cytotoxicity is driven by the accumulation of dGTP, which can have downstream effects on various cellular processes. For instance, dGTP accumulation has been associated with DNA damage response pathways, including the stabilization and phosphorylation of p53.[3]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Higher than Expected IC50 Values or Low Potency
| Potential Cause | Troubleshooting Steps |
| Insufficient 2'-deoxyguanosine (dGuo) concentration. | The cytotoxic effect of Forodesine is dependent on dGTP accumulation, which requires dGuo as a substrate. Titrate the concentration of dGuo in your assay (e.g., 3-20 µM) to find the optimal concentration for your specific cell line.[4][5] |
| Low expression of deoxycytidine kinase (dCK) in the cell line. | dCK is a key enzyme in the phosphorylation of dGuo to dGTP.[3] If your cell line has low dCK expression, it may be less sensitive to Forodesine. Consider using a different cell line with known high dCK expression or measuring dCK levels in your cells. |
| Degradation of Forodesine solution. | Forodesine solutions can be unstable.[1] Prepare fresh stock solutions and working dilutions for each experiment. Avoid multiple freeze-thaw cycles of stock solutions by preparing single-use aliquots. |
| Cell density is too high. | Higher cell densities can sometimes lead to an apparent decrease in drug potency.[9] Optimize the cell seeding density for your assay to ensure cells are in the exponential growth phase during the experiment. |
| Incorrect assay duration. | The cytotoxic effects of Forodesine may take time to manifest. Ensure your incubation time (e.g., 24, 48, or 72 hours) is sufficient for dGTP to accumulate and induce apoptosis.[2] |
Issue 2: High Variability Between Replicates or Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell health and passage number. | Use cells that are healthy, in the exponential growth phase, and within a consistent, low passage number range. Phenotypic drift can occur at high passage numbers, affecting drug response.[10] |
| Pipetting errors. | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of Forodesine and plating cells. Use calibrated pipettes and pre-wet the tips. |
| Edge effects in multi-well plates. | Evaporation from the outer wells of a plate can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.[11] |
| Lot-to-lot variability of Forodesine or other reagents. | If you suspect lot-to-lot variability, test the new lot against a previously validated lot in a side-by-side experiment.[12][13][14] |
| Inconsistent incubation conditions. | Maintain consistent temperature, humidity, and CO2 levels in your incubator. Variations in these conditions can affect cell growth and drug activity. |
Issue 3: Unexpected Results in Apoptosis Assays
| Potential Cause | Troubleshooting Steps |
| Timing of apoptosis measurement is not optimal. | Apoptosis is a dynamic process. If you are measuring at a single time point, you may be missing the peak of apoptosis. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for your cell line and Forodesine concentration. |
| Low levels of apoptosis observed. | The induction of apoptosis by Forodesine can be modest in some cell lines.[4] Ensure that you are using an appropriate concentration of both Forodesine and dGuo. You may also want to use a more sensitive apoptosis assay or combine it with a cell viability assay for a more complete picture. |
| High background apoptosis in control cells. | This could be due to unhealthy cells at the start of the experiment, issues with the cell culture conditions, or toxicity from the vehicle (e.g., DMSO). Ensure your control cells are healthy and that the final concentration of the vehicle is low and consistent across all wells. |
| Difficulty distinguishing between apoptosis and necrosis. | Use a dual-staining method, such as Annexin V and a viability dye (e.g., Propidium Iodide or DAPI), to differentiate between early apoptotic, late apoptotic, and necrotic cells. |
Experimental Protocols
PNP Inhibition Assay (Spectrophotometric Method)
This protocol is adapted from methodologies described for measuring PNP inhibition in erythrocytes.[3]
Materials:
-
This compound
-
Inosine (substrate)
-
Xanthine Oxidase
-
Erythrocytes or cell lysate
-
Spectrophotometer capable of reading at 293 nm
Methodology:
-
Prepare erythrocyte hemolysate or cell lysate containing PNP enzyme.
-
Pre-incubate the lysate with various concentrations of this compound.
-
Initiate the reaction by adding the substrate, inosine.
-
PNP will convert inosine to hypoxanthine.
-
Xanthine oxidase is added to catalyze the conversion of hypoxanthine to uric acid.
-
Monitor the increase in absorbance at 293 nm, which corresponds to the formation of uric acid.
-
Calculate the percent inhibition of PNP activity at each Forodesine concentration relative to a no-drug control.
Cell Viability Assay (MTT-based)
This is a general protocol for assessing cell viability. Optimization of cell density and incubation times is recommended for each cell line.
Materials:
-
This compound
-
2'-deoxyguanosine (dGuo)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium, with and without a fixed optimal concentration of dGuo.
-
Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This protocol outlines the detection of apoptosis by flow cytometry using Annexin V staining.
Materials:
-
This compound
-
2'-deoxyguanosine (dGuo)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) or other viability dye
-
Binding Buffer
-
Flow cytometer
Methodology:
-
Seed cells and treat with this compound and dGuo for the desired time period.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye (e.g., PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Quantitative Data Summary
The following tables summarize some of the reported quantitative data for this compound. It is important to note that experimental conditions can significantly influence these values.
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Target | Cell Line/System | IC50 | Co-treatment | Reference |
| PNP Enzyme (human) | Enzyme Assay | 1.19 nM | N/A | |
| PNP Enzyme (various species) | Enzyme Assay | 0.48 - 1.57 nM | N/A | [2][5][6][7] |
| T-cell Proliferation | CEM-SS (T-ALL) | 0.015 µM | dGuo | [3][4] |
| Lymphocyte Proliferation | Human Lymphocytes | < 0.1 - 0.38 µM | 3-10 µM dGuo | [5] |
Table 2: Observed Effects of this compound in Different Cell Lines
| Cell Line | Cell Type | Observed Effect | Forodesine Conc. | dGuo Conc. | Duration | Reference |
| MOLT-4 | T-cell acute lymphoblastic leukemia (T-ALL) | Complete block in proliferation | 10-30 µM | Not specified | 48 hours | [2] |
| RPMI-8226 | Multiple Myeloma | No effect on proliferation | 10-30 µM | Not specified | 24 hours | [2] |
| 5T33MM | Murine Multiple Myeloma | 15% reduction in proliferation | 10-30 µM | Not specified | 48 hours | [2] |
| Primary CLL cells | Chronic Lymphocytic Leukemia | Induction of apoptosis | 2 µM | 10 µM | 8-24 hours | [4] |
| Pediatric B-ALL lymphoblasts | B-cell Acute Lymphoblastic Leukemia | Modest induction of apoptosis | 2 µM | 20 µM | 24-48 hours | [4] |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for a Cell Viability Assay
Caption: General workflow for an MTT-based cell viability assay.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and Clinical Evaluation of Forodesine in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Multicenter phase 1/2 study of forodesine in patients with relapsed peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forodesine - Wikipedia [en.wikipedia.org]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. promegaconnections.com [promegaconnections.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Forodesine Hydrochloride-induced cytotoxicity in non-target cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with Forodesine Hydrochloride. Our goal is to help you mitigate cytotoxic effects in non-target cells and ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cytotoxicity in Non-Target Control Cells | 1. High concentration of Forodesine. 2. Extended incubation time. 3. Non-target cells have high deoxycytidine kinase (dCK) activity.[1][2] 4. Contamination of cell culture. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Optimize incubation time; start with shorter durations (e.g., 8, 16, 24 hours).[1] 3. If possible, use a non-target cell line with known lower dCK activity. 4. Check for mycoplasma and bacterial contamination. |
| Low or No Cytotoxicity in Target Cancer Cells | 1. Insufficient concentration of Forodesine or deoxyguanosine (dGuo).[1] 2. Low activity of deoxycytidine kinase (dCK) in the target cells.[1][2] 3. Target cells have a high level of SAMHD1, which degrades dGTP.[3] 4. Incorrect drug preparation or storage. | 1. Increase the concentration of Forodesine and ensure dGuo is supplemented in the media (e.g., 10 µM).[1] 2. Verify the dCK expression/activity in your target cell line. 3. Consider quantifying SAMHD1 levels in your cells. 4. Prepare fresh drug solutions and store them as recommended. |
| Inconsistent Results Between Experiments | 1. Variability in cell passage number or confluency. 2. Inconsistent incubation times or drug concentrations. 3. Pipetting errors. 4. Lot-to-lot variability of Forodesine or other reagents. | 1. Use cells within a consistent passage number range and seed at a uniform density. 2. Strictly adhere to the established experimental protocol. 3. Calibrate pipettes regularly and use proper pipetting techniques. 4. If possible, use the same lot of reagents for a set of comparative experiments. |
| Difficulty in Detecting Apoptosis | 1. Apoptosis detection assay performed at a suboptimal time point. 2. Insufficient drug concentration to induce detectable apoptosis. 3. Using a single, non-robust apoptosis assay. | 1. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the peak of apoptosis.[1] 2. Increase Forodesine/dGuo concentration. 3. Use multiple methods to confirm apoptosis (e.g., Annexin V/PI staining, caspase activation assays, PARP cleavage).[1][2] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
Forodesine is a potent inhibitor of purine nucleoside phosphorylase (PNP).[1][4] PNP inhibition leads to an accumulation of deoxyguanosine (dGuo), which is then phosphorylated by deoxycytidine kinase (dCK) to form deoxyguanosine triphosphate (dGTP).[1][5] High intracellular levels of dGTP are cytotoxic, particularly to lymphocytes, and can induce apoptosis.[1][6]
2. Why is this compound more toxic to lymphocytes?
The selective toxicity of Forodesine in T-cells is attributed to their high levels of deoxycytidine kinase (dCK) and relatively low levels of nucleotidase activity.[5] This enzymatic profile leads to a greater accumulation of cytotoxic dGTP in lymphocytes compared to other cell types.
3. What are the known off-target effects of this compound?
The primary off-target effect is lymphocytopenia due to its mechanism of action.[7] Other reported side effects in clinical settings include immunosuppression, increased risk of infections, nausea, fatigue, and headache.[8][9]
4. How can I mitigate the cytotoxicity of this compound in my non-target cell lines?
-
Optimize Concentration and Duration: Use the lowest effective concentration and shortest incubation time that induces cytotoxicity in your target cells while minimizing effects on non-target cells.
-
Cell Line Selection: If possible, choose a non-target control cell line with known lower dCK activity.
-
Rescue Experiments: Co-incubation with deoxycytidine (dC) can potentially reduce Forodesine's toxicity by competing with dGuo for phosphorylation by dCK.
5. Do I need to add deoxyguanosine (dGuo) to my cell culture media?
Yes, the cytotoxic effect of Forodesine is dependent on the presence of dGuo.[1] It is recommended to supplement the cell culture medium with dGuo (e.g., 3-10 µM) to ensure a sufficient substrate for dGTP accumulation.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line/Type | Drug Concentration | Incubation Time | Parameter Measured | Result | Reference |
| CEM-SS (T-ALL) | 0.015 µM (+ dGuo) | - | IC50 | 0.015 µM | [1] |
| Human Lymphocytes | 0.1 - 0.38 µM (+ dGuo) | - | IC50 | 0.1 - 0.38 µM | [1] |
| CLL Lymphocytes | 2 µM Forodesine + 10 µM dGuo | 8 hours | Apoptosis (Annexin V+) | 5% - 40% | [1] |
| CLL Lymphocytes | 2 µM Forodesine + 10 µM dGuo | 24 hours | Apoptosis (Annexin V+) | 8% - 41% | [1] |
| Normal T and B Lymphocytes | 2 µM Forodesine + 10 µM dGuo | 8 hours | Apoptosis (Annexin V+) | No apoptosis observed | [1] |
Table 2: Clinical Efficacy of this compound
| Malignancy | Treatment Regimen | Number of Patients | Overall Response Rate (ORR) | Reference |
| Relapsed/Refractory PTCL | Oral, 300 mg BID | 41 | 24% | [10] |
| Relapsed/Refractory T-ALL | Intravenous | 34 | 32% | [10] |
| Relapsed/Refractory CTCL | Oral, 200 mg/day | 101 | 11% | [10] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
-
Materials:
-
96-well cell culture plates
-
This compound
-
Deoxyguanosine (dGuo)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium supplemented with dGuo (e.g., 10 µM).
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated and untreated controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis by flow cytometry.
-
Materials:
-
6-well cell culture plates
-
This compound
-
Deoxyguanosine (dGuo)
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with Forodesine and dGuo as described in the MTT assay protocol.
-
After the incubation period, collect both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualizations
References
- 1. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells. | Semantic Scholar [semanticscholar.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Forodesine | Oncohema Key [oncohemakey.com]
- 6. Pharmacology and mechanism of action of forodesine, a T-cell targeted agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multicenter phase 1/2 study of forodesine in patients with relapsed peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. What are the side effects of this compound? [synapse.patsnap.com]
- 10. Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
Forodesine Hydrochloride Preclinical Data Translation: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Forodesine Hydrochloride. The information is designed to address common challenges encountered during preclinical experiments and to aid in the interpretation of data for clinical translation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, transition-state analog inhibitor of purine nucleoside phosphorylase (PNP).[1][2][3] PNP is a key enzyme in the purine salvage pathway, responsible for the conversion of (deoxy)guanosine to guanine.[3] By inhibiting PNP, forodesine leads to an accumulation of deoxyguanosine (dGuo) in the plasma.[1][2] This excess dGuo is then taken up by cells, particularly lymphocytes, and intracellularly phosphorylated to deoxyguanosine triphosphate (dGTP).[1][3] The accumulation of dGTP is cytotoxic as it inhibits ribonucleotide reductase, leading to an imbalance in the deoxynucleotide pool, which ultimately disrupts DNA synthesis and repair, inducing apoptosis.[3]
Q2: Why is Forodesine selectively toxic to T-cells?
The selective toxicity of forodesine towards T-cells is attributed to the higher levels of deoxycytidine kinase (dCK) and lower levels of nucleotidase activity in these cells.[3] Deoxycytidine kinase is the enzyme responsible for the initial phosphorylation of dGuo to dGMP, the first step in its conversion to the toxic dGTP.
Q3: What are the main challenges in translating preclinical efficacy data of Forodesine to clinical outcomes?
A significant challenge lies in the discrepancy between the concentrations required for efficacy in vitro and those safely achievable in vivo.[4] While preclinical studies in T-cell leukemia cell lines showed promising results, clinical activity in some B-cell malignancies has been minimal, which may be due to lower dGTP accumulation in these cells.[5] Furthermore, the oral bioavailability of forodesine can vary between preclinical animal models and humans, impacting the drug exposure levels.[6] Clinical trials have also highlighted that the dosing schedule is a critical factor in achieving therapeutic benefit, a parameter that is not always perfectly predicted by preclinical models.[7]
Q4: What are the known mechanisms of resistance to Forodesine?
Preclinical studies have identified potential mechanisms of resistance to forodesine. One observed mechanism in resistant T-lymphoblastic leukemia cell lines is the upregulation of the nucleoside transporter hENT1, although the levels of deoxycytidine kinase (dCK) remained unchanged.[8] Interestingly, these resistant cells exhibited high baseline levels of intracellular dGTP and showed little change in dGTP levels after forodesine administration, suggesting an altered cellular tolerance to dGTP accumulation.[8]
Troubleshooting Guides
Problem 1: Low or inconsistent cytotoxicity observed in vitro.
| Possible Cause | Troubleshooting Step |
| Insufficient deoxyguanosine (dGuo) concentration | Forodesine's cytotoxic effect is dependent on the presence of dGuo. Ensure that dGuo is added to the culture medium at an appropriate concentration (typically in the micromolar range) as endogenous levels in serum may not be sufficient.[4] |
| Cell line insensitivity | Different cell lines exhibit varying sensitivity to forodesine. This can be due to differences in the expression of nucleoside transporters, or the activity of kinases like dCK.[5] It is advisable to test a panel of cell lines and characterize the expression of key proteins involved in forodesine's mechanism of action. |
| Drug stability | Prepare fresh stock solutions of this compound and dGuo. While forodesine is generally stable, repeated freeze-thaw cycles of stock solutions should be avoided. |
| Incorrect assay endpoint | The cytotoxic effects of forodesine may be more pronounced at later time points (e.g., 48-72 hours) due to its mechanism of inducing apoptosis. Ensure your assay duration is sufficient to observe the desired effect. |
Problem 2: Difficulty in detecting intracellular dGTP accumulation.
| Possible Cause | Troubleshooting Step |
| Suboptimal cell lysis and extraction | Incomplete cell lysis or degradation of dNTPs during extraction can lead to inaccurate measurements. Use a validated protocol for nucleotide extraction, such as cold methanol extraction, and process samples quickly on ice. |
| Insensitive detection method | The method used to quantify dGTP, such as HPLC-MS/MS or a DNA polymerase-based assay, must be sensitive enough to detect changes in intracellular concentrations. Ensure the method is properly validated with appropriate standards. |
| Timing of measurement | The peak accumulation of dGTP can vary between cell lines. Perform a time-course experiment to determine the optimal time point for measuring dGTP levels after forodesine and dGuo treatment. |
| Low cellular uptake of dGuo | If dGTP accumulation is low despite adequate forodesine and dGuo concentrations, investigate the expression and function of nucleoside transporters in your cell line. |
Data Presentation
Table 1: Preclinical vs. Clinical Efficacy of this compound
| Parameter | Preclinical Data | Clinical Data | Reference |
| Indication | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Relapsed/Refractory Peripheral T-cell Lymphoma (PTCL) | [7] |
| Model/Population | T-ALL cell lines | Patients with relapsed/refractory PTCL | [7] |
| Efficacy Endpoint | IC50 values in the nanomolar range | Overall Response Rate (ORR) of 25% (including 10% complete response) | [7][8] |
| Notes | High potency observed in vitro. | Modest single-agent activity in a heavily pre-treated patient population. | [7] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Preclinical (Rat) | Clinical (Human) | Reference |
| Route of Administration | Intravenous (IV) and Oral | Intravenous (IV) and Oral | [3][6] |
| Oral Bioavailability | Low | 40-59% | [3][6] |
| Plasma Half-life (t½) | Not explicitly stated | 6-17 hours (IV) | [3] |
| Peak Plasma Concentration (Cmax) | Not explicitly stated | 5.4 µM (median, after 40 mg/m² IV infusion) | [3] |
Experimental Protocols
Measurement of Intracellular dGTP Levels
This protocol is based on a DNA polymerase assay.
Materials:
-
This compound
-
Deoxyguanosine (dGuo)
-
Cell culture medium and supplements
-
60% Methanol (ice-cold)
-
DNA polymerase
-
Radiolabeled dATP (e.g., [α-³²P]dATP)
-
dNTP standards
-
Scintillation counter
Procedure:
-
Cell Treatment: Plate cells at a desired density and treat with this compound and dGuo for the desired time points.
-
Cell Lysis and Nucleotide Extraction:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells by adding a specific volume of ice-cold 60% methanol.
-
Incubate on ice for at least 30 minutes.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant containing the nucleotides.
-
-
DNA Polymerase Assay:
-
Prepare a reaction mixture containing a template-primer, DNA polymerase, and a radiolabeled dNTP (e.g., [α-³²P]dATP). The reaction should be limiting for the dNTP being measured (dGTP).
-
Add a known amount of the cell extract to the reaction mixture.
-
Incubate to allow for DNA synthesis.
-
Stop the reaction and precipitate the DNA.
-
Wash the precipitated DNA to remove unincorporated radiolabeled dNTPs.
-
-
Quantification:
-
Measure the radioactivity of the precipitated DNA using a scintillation counter.
-
Create a standard curve using known concentrations of dGTP.
-
Calculate the concentration of dGTP in the cell extracts based on the standard curve.
-
Annexin V Apoptosis Assay
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
This compound
-
Deoxyguanosine (dGuo)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound and dGuo for the desired duration. Include untreated and positive controls.
-
Cell Harvesting and Staining:
-
Harvest both adherent and suspension cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate compensation settings for FITC and PI.
-
Gate on the cell population and analyze the quadrants:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Mandatory Visualization
Caption: Mechanism of action of this compound in T-lymphocytes.
Caption: A typical experimental workflow for preclinical evaluation of Forodesine.
Caption: Troubleshooting logic for low in vitro efficacy of Forodesine.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Forodesine: review of preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forodesine | Oncohema Key [oncohemakey.com]
- 4. Phase 2 and pharmacodynamic study of oral forodesine in patients with advanced, fludarabine-treated chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and Clinical Evaluation of Forodesine in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacokinetic and pharmacodynamic evaluation of the forodesine HCl analog BCX-3040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Multicenter phase 1/2 study of forodesine in patients with relapsed peripheral T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forodesine Hydrochloride in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining Forodesine Hydrochloride dosage in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the enzyme purine nucleoside phosphorylase (PNP).[1][2][3][4] PNP plays a crucial role in the purine salvage pathway. By inhibiting PNP, this compound leads to an accumulation of deoxyguanosine triphosphate (dGTP) within T-lymphocytes.[1][5] This accumulation is cytotoxic and induces apoptosis (programmed cell death) in T-cells.[1][5] This selective action on T-lymphocytes makes it a promising agent for T-cell malignancies and certain autoimmune diseases.[1][2][3]
Q2: What are the recommended dosage ranges for this compound in common animal models?
Preclinical data on specific dosage ranges for various animal models and disease contexts are limited. However, available studies provide some guidance:
| Animal Model | Disease Model | Route of Administration | Dosage | Reference |
| Mouse (NOG) | Graft-versus-Host Disease (GVHD) | Oral | 20 mg/kg daily | [6] |
| Mouse | General (for dGuo elevation) | Oral | 10 mg/kg (single dose) |
Note: These are starting points, and dose-finding studies are crucial for each specific experimental design.
Q3: How should I prepare this compound for administration to animals?
The solubility of this compound should be considered when preparing formulations.
| Solvent | Solubility |
| DMSO | 2 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
For oral gavage in mice, a common vehicle for suspension formulations is a solution of 0.2% methylcellulose and 0.1% polysorbate 80 in water. For intravenous administration, sterile saline or PBS are typically used, ensuring the final solution is sterile-filtered.
Q4: What are the known pharmacokinetic properties of this compound in animals?
-
Oral Bioavailability: In mice, Forodesine has an excellent oral bioavailability of 63%.
-
Species-specific PNP Inhibition (IC50 values):
-
Human: 1.19 nM
-
Mouse: 0.48 nM
-
Rat: 1.24 nM
-
Monkey: 0.66 nM
-
Dog: 1.57 nM
-
Troubleshooting Guide
Problem: I am not observing the expected T-cell depletion or anti-tumor effect in my animal model.
-
Possible Cause 1: Suboptimal Dosage.
-
Solution: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose in your specific model. Start with a dose range informed by the available preclinical data (e.g., 10-20 mg/kg in mice) and escalate until efficacy is observed or signs of toxicity appear.
-
-
Possible Cause 2: Inadequate Drug Exposure.
-
Solution: Verify the formulation and administration route. For oral administration, ensure proper gavage technique to deliver the full dose. For intravenous administration, confirm the patency of the vein. Consider pharmacokinetic studies to measure plasma concentrations of Forodesine and its pharmacodynamic marker, dGuo, to ensure adequate exposure.
-
-
Possible Cause 3: Model Resistance.
-
Solution: The tumor model or disease model may be inherently resistant to Forodesine. This could be due to low expression of deoxycytidine kinase (dCK), the enzyme responsible for converting deoxyguanosine (dGuo) to its active triphosphate form.[7] Consider screening your cell lines or tumor models for dCK expression.
-
Problem: I am observing signs of toxicity in my animals.
-
Possible Cause 1: Dose is too high.
-
Solution: Reduce the dose. If you have already performed a dose-escalation study, select a lower, well-tolerated dose for your efficacy studies. Monitor animals closely for clinical signs of toxicity such as weight loss, lethargy, and changes in behavior.
-
-
Possible Cause 2: Off-target effects.
-
Solution: While Forodesine is selective for T-cells, high doses may have off-target effects. Preclinical toxicology studies in rats and dogs have shown effects on male reproductive organs at high exposures. In clinical trials, common adverse events include lymphopenia, leukopenia, and neutropenia.[8][9][10] Monitor complete blood counts (CBCs) in your animals to assess hematological toxicity.
-
Experimental Protocols
Protocol 1: Dose-Finding Study (Maximum Tolerated Dose - MTD)
-
Animal Model: Select the appropriate animal model for your research question (e.g., C57BL/6 mice for general toxicity, or a specific tumor xenograft model).
-
Group Allocation: Assign animals to groups of at least 3-5 per dose level. Include a vehicle control group.
-
Dose Escalation: Start with a conservative dose (e.g., 5-10 mg/kg for mice) and escalate in subsequent groups (e.g., 20 mg/kg, 40 mg/kg, etc.). The dose escalation scheme should be pre-defined.
-
Administration: Administer this compound via the intended route (e.g., oral gavage or intravenous injection) for a defined period (e.g., daily for 14 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity (weight loss, changes in appearance or behavior). Record body weights at least three times a week.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or severe clinical signs).
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological analysis to identify any target organ toxicity.
Protocol 2: Efficacy Study in a Xenograft Tumor Model
-
Cell Line and Animal Model: Select a relevant human tumor cell line (e.g., a T-cell leukemia line) and an immunocompromised mouse model (e.g., NOD/SCID or NSG mice).
-
Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a pre-determined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
Dosing: Administer this compound at a pre-determined, well-tolerated dose (based on MTD studies) and schedule (e.g., daily oral gavage). Include a vehicle control group.
-
Efficacy Endpoints: Measure tumor volume throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue and/or blood to analyze biomarkers of drug activity, such as dGTP levels or T-cell infiltration.
Visualizations
Caption: Mechanism of action of this compound in T-lymphocytes.
References
- 1. Preclinical and Clinical Evaluation of Forodesine in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Phase 2 and pharmacodynamic study of oral forodesine in patients with advanced, fludarabine-treated chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forodesine - Wikipedia [en.wikipedia.org]
- 5. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P1312: FORODESINE AMPLIFIES HOST INNATE IMMUNE RESPONSE THROUGH TOLL-LIKE RECEPTOR 7 ACTIVATION WHILE PREVENTING EXPERIMENTAL GRAFT-VERSUS-HOST DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Forodesine in Murine and Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy phase I/II study of forodesine in Japanese patients with relapsed PTCL [lymphomahub.com]
- 9. Multicenter phase 1/2 study of forodesine in patients with relapsed peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicenter phase 1/2 study of forodesine in patients with relapsed peripheral T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Forodesine Hydrochloride vs. Nelarabine: A Comparative Guide for T-ALL Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Forodesine Hydrochloride and Nelarabine, two key therapeutic agents investigated in T-cell acute lymphoblastic leukemia (T-ALL). This document outlines their mechanisms of action, summarizes key experimental data, and provides detailed experimental protocols.
Introduction
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy. The development of targeted therapies has been crucial in improving patient outcomes. Among these, this compound and Nelarabine represent two important purine nucleoside analogues that have demonstrated significant anti-leukemic activity in T-ALL models. This guide offers a side-by-side comparison of their preclinical performance to aid researchers in their study design and drug development efforts.
Mechanism of Action
This compound
Forodesine is a potent, transition-state analog inhibitor of purine nucleoside phosphorylase (PNP).[1] PNP is a key enzyme in the purine salvage pathway, responsible for the conversion of deoxyguanosine to guanine. Inhibition of PNP by Forodesine leads to an accumulation of intracellular deoxyguanosine triphosphate (dGTP).[1][2][3] This accumulation creates an imbalance in the deoxynucleotide pool, which in turn inhibits ribonucleotide reductase, a critical enzyme for DNA synthesis and repair, ultimately leading to T-cell apoptosis.[4][5]
Nelarabine
Nelarabine is a prodrug of the deoxyguanosine analog 9-β-D-arabinofuranosylguanine (ara-G).[2] Following administration, nelarabine is rapidly converted to ara-G by adenosine deaminase. Ara-G is then phosphorylated intracellularly to its active triphosphate form, ara-GTP.[2] Ara-GTP competes with dGTP for incorporation into DNA by DNA polymerase, leading to the termination of DNA synthesis and subsequent apoptosis.[4] Nelarabine has shown preferential cytotoxicity to T-lymphoblasts, which is attributed to a greater accumulation of ara-GTP in T-cells compared to B-cells.
Data Presentation
In Vitro Cytotoxicity in T-ALL Cell Lines
| Drug | Cell Line | IC50 (µM) | Reference |
| Forodesine HCl (with dGuo) | CEM-SS | 0.015 | [1] |
| Nelarabine | JURKAT | ~5 | [6] |
| P12-ICHIKAWA | ~5 | [6] | |
| DND-41 | ~5 | [6] | |
| MOLT-4 | ~2 | [6] | |
| LOUCY | >10 (Resistant) | [6] | |
| ALL-SIL | >10 (Resistant) | [6] |
Note: Direct head-to-head comparative studies of Forodesine and Nelarabine across a broad panel of T-ALL cell lines under identical experimental conditions are limited in the reviewed literature. The provided data is compiled from separate studies and should be interpreted with caution.
In Vivo Efficacy in T-ALL Xenograft Models
Currently, there is a lack of publicly available, direct comparative preclinical studies of this compound and Nelarabine in T-ALL xenograft models. Such studies would be invaluable in assessing the relative in vivo efficacy of these two agents.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Forodesine HCl inhibits PNP, leading to dGTP accumulation and apoptosis.
Caption: Nelarabine is converted to ara-GTP, inhibiting DNA synthesis and inducing apoptosis.
Experimental Workflow Diagrams
Caption: Workflow for determining cell viability and IC50 using the MTT assay.
Caption: Workflow for assessing apoptosis using Annexin V and Propidium Iodide staining.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed T-ALL cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Add 100 µL of medium containing serial dilutions of this compound (in the presence of a constant concentration of deoxyguanosine, e.g., 10 µM) or Nelarabine to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Apoptosis (Annexin V) Assay
-
Cell Treatment: Seed T-ALL cells in a 6-well plate and treat with this compound or Nelarabine at the desired concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Western Blotting for Apoptosis-Related Proteins
-
Protein Extraction: Following drug treatment, lyse the T-ALL cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, Bcl-2, Bax, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound and Nelarabine are both effective agents against T-ALL, albeit through distinct mechanisms of action. Forodesine's targeted inhibition of PNP and subsequent dGTP-mediated apoptosis offers a unique therapeutic strategy. Nelarabine, a well-established cytotoxic agent, acts through the disruption of DNA synthesis. The available preclinical data highlights the potency of both drugs, although a clear consensus on their relative efficacy from direct comparative studies is still emerging. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for the research community to further investigate and compare these important anti-leukemic agents. Future head-to-head preclinical studies, particularly in in vivo models, are warranted to better delineate their comparative therapeutic potential in T-ALL.
References
- 1. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and Clinical Evaluation of Forodesine in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical evaluation of forodesine in pediatric and adult B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nelarabine in the treatment of pediatric and adult patients with T-cell acute lymphoblastic leukemia and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Forodesine treatment and post-transplant graft-versus-host disease in two patients with acute leukemia: facilitation of graft-versus-leukemia effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Forodesine Hydrochloride and Other PNP Inhibitors: A Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides a comprehensive comparative analysis of Forodesine Hydrochloride and other prominent Purine Nucleoside Phosphorylase (PNP) inhibitors. This document outlines their mechanism of action, presents comparative in vitro efficacy, details relevant experimental protocols, and summarizes key clinical trial outcomes.
Introduction to Purine Nucleoside Phosphorylase (PNP) Inhibition
Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to their corresponding purine bases and ribose-1-phosphate or deoxyribose-1-phosphate.[1][2] Genetic deficiency of PNP leads to a profound T-cell immunodeficiency, highlighting the critical role of this enzyme in T-lymphocyte function.[3] This observation has spurred the development of PNP inhibitors as therapeutic agents for T-cell mediated diseases, including certain types of leukemia and lymphoma.[4][5]
The primary mechanism of action of PNP inhibitors in T-cells involves the accumulation of deoxyguanosine (dGuo), a PNP substrate.[3] In the absence of PNP activity, dGuo is phosphorylated within T-cells to deoxyguanosine triphosphate (dGTP).[6][7] Elevated intracellular levels of dGTP are cytotoxic, leading to an imbalance in the deoxynucleotide pool, inhibition of ribonucleotide reductase, and ultimately, induction of apoptosis (programmed cell death).[8][9]
This guide focuses on a comparative analysis of this compound against other notable PNP inhibitors, including Ulodesine, Peldesine, and DADMe-Immucillin-H.
In Vitro Efficacy of PNP Inhibitors
The potency of PNP inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) and equilibrium dissociation constant (Ki). Lower values indicate higher potency. The following table summarizes the reported in vitro efficacy of this compound and other selected PNP inhibitors against human PNP. It is important to note that these values are compiled from various sources and may not be directly comparable due to differing experimental conditions.
| Inhibitor | IC50 (nM) | Ki (pM) | Source(s) |
| This compound (Immucillin-H, BCX-1777) | 0.48 - 1.57 | 58 | [10][11] |
| Ulodesine (BCX-4208, DADMe-Immucillin-H) | ~0.52 - 2.293 | 9 | [12] |
| Peldesine (BCX-34) | 30 | Not Reported | [10] |
| DADMe-Immucillin-H | Not Reported | 9 | Not Reported |
Note: IC50 and Ki values are highly dependent on experimental conditions such as substrate concentration. The data presented here are for comparative purposes and are sourced from multiple publications.
Signaling Pathway of PNP Inhibition-Induced T-Cell Apoptosis
The inhibition of PNP by agents like Forodesine triggers a specific cascade of events within T-lymphocytes, culminating in apoptosis. The following diagram illustrates this signaling pathway.
Experimental Protocols
Determination of PNP Inhibitory Activity (IC50)
A common method for determining the IC50 of PNP inhibitors is a spectrophotometric enzyme activity assay. The following is a generalized protocol based on commonly used methods.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of PNP by 50%.
Materials:
-
Purified human Purine Nucleoside Phosphorylase (PNP)
-
Inosine (or another suitable PNP substrate)
-
Phosphate buffer
-
Xanthine oxidase
-
The PNP inhibitor to be tested (e.g., this compound)
-
Spectrophotometer capable of reading absorbance at 293 nm
-
96-well UV-transparent microplate
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing phosphate buffer, the PNP substrate (e.g., inosine), and xanthine oxidase.
-
Inhibitor Preparation: A series of dilutions of the PNP inhibitor are prepared.
-
Enzyme Assay:
-
The reaction is initiated by adding the purified PNP enzyme to the wells of the microplate containing the reaction mixture and varying concentrations of the inhibitor.
-
The PNP-catalyzed phosphorolysis of inosine produces hypoxanthine.
-
Xanthine oxidase then converts hypoxanthine to uric acid.
-
The rate of uric acid formation is monitored by measuring the increase in absorbance at 293 nm over time in a kinetic mode.
-
-
Data Analysis:
-
The rate of reaction (enzyme activity) is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined relative to a control reaction with no inhibitor.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The following diagram outlines the general workflow for a PNP inhibition assay.
Clinical Trial Data and Applications
While Forodesine and Ulodesine are both potent PNP inhibitors, their clinical development has focused on different therapeutic areas, reflecting their distinct clinical profiles.
| Feature | This compound | Ulodesine |
| Primary Therapeutic Area | T-cell malignancies[10] | Gout and hyperuricemia[13][14] |
| Key Clinical Findings | - Showed clinical activity in relapsed/refractory peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL).[13][15] - Approved in Japan for the treatment of relapsed/refractory PTCL.[10] - Phase II studies showed an overall response rate of 24% in relapsed PTCL.[15] | - Demonstrated dose-dependent reductions in serum uric acid in patients with gout.[14] - Generally well-tolerated in Phase II trials as an add-on therapy to allopurinol.[13] - Development for gout was not pursued into Phase III. |
| Adverse Events | Common adverse events include lymphopenia, leukopenia, and neutropenia. | Generally safe and well-tolerated in clinical trials for gout, with adverse event rates similar to placebo in some studies.[6] |
Comparative Summary
| Aspect | This compound | Other PNP Inhibitors (Ulodesine, Peldesine) |
| Potency | Highly potent, with IC50 values in the low nanomolar range.[10] | Ulodesine is also highly potent, comparable to Forodesine. Peldesine is significantly less potent. |
| Mechanism of Action | Induces T-cell apoptosis through dGTP accumulation.[3] | Same fundamental mechanism of PNP inhibition. |
| Clinical Application | Primarily investigated and approved for T-cell malignancies.[10] | Ulodesine was developed for gout. Peldesine showed limited efficacy in clinical trials for T-cell mediated skin disorders.[10] |
| Route of Administration | Oral and intravenous formulations have been studied.[15] | Ulodesine was developed as an oral medication.[14] |
Conclusion
This compound stands out as a highly potent PNP inhibitor with proven clinical efficacy in the treatment of T-cell malignancies, leading to its approval in Japan.[10] Its mechanism of action, centered on the induction of T-cell apoptosis, is well-established. While other potent PNP inhibitors like Ulodesine have been developed, their clinical applications have been explored in different therapeutic areas such as gout, with varying degrees of success in clinical development. Peldesine, an earlier generation PNP inhibitor, demonstrated significantly lower potency and limited clinical efficacy.[10]
The comparative data presented in this guide underscore the therapeutic potential of targeting PNP. For researchers and drug development professionals, the distinct clinical development paths of these inhibitors, despite their shared mechanism, highlight the importance of indication selection and clinical trial design in realizing the therapeutic value of this class of compounds. Future research may focus on head-to-head comparative studies to better delineate the subtle differences in their pharmacological profiles and on exploring the potential of these inhibitors in other T-cell mediated diseases.
References
- 1. What are PNP inhibitors and how do they work? [synapse.patsnap.com]
- 2. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BIOCRYST ANNOUNCES PRESENTATION AND UPDATE OF RESULTS WITH INTRAVENOUS this compound IN PATIENTS WITH CUTANEOUS T-CELL LYMPHOMA, B-CELL ACUTE LYMPHOBLASTIC LEUKEMIA (ALL) AND T-CELL ALL AT THE AMERICAN SOCIETY OF HEMATOLOGY (ASH) | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 6. Ulodesine (BCX4208) Long-Term Safety When Added to Allopurinol in the Chronic Management of Gout: A Phase 2 24-Week Blinded Safety Extension and Vaccine Challenge Study - ACR Meeting Abstracts [acrabstracts.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A purine nucleoside phosphorylase (PNP) inhibitor induces apoptosis via caspase-3-like protease activity in MOLT-4 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 12. assaygenie.com [assaygenie.com]
- 13. Ulodesine (BCX4208) Add-On Therapy to Allopurinol 300mg Lowers Hypoxanthine and Xanthine Plasma Levels in a Dose-Dependent Fashion: Results From a 12-Week Randomized Controlled Trial in Patients with Gout - ACR Meeting Abstracts [acrabstracts.org]
- 14. A new spectrophotometric assay for enzymes of purine metabolism. III. Determination of purine nucleoside phosphorylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
Validating the In Vivo Mechanism of Action of Forodesine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Forodesine Hydrochloride's in vivo performance against alternative therapies for T-cell malignancies. It includes supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to facilitate a comprehensive understanding of its mechanism of action.
Introduction to this compound
This compound is a potent and selective inhibitor of the enzyme purine nucleoside phosphorylase (PNP).[1][2][3] PNP plays a critical role in the purine salvage pathway, which is essential for the metabolism of purines, the building blocks of DNA and RNA.[1] By inhibiting PNP, Forodesine disrupts this pathway, leading to an accumulation of deoxyguanosine triphosphate (dGTP) within cells, particularly in T-lymphocytes.[1][2][4] Elevated levels of dGTP are toxic to these cells, inducing apoptosis (programmed cell death).[1][2] This selective toxicity makes Forodesine an effective therapeutic agent for T-cell malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL) and cutaneous T-cell lymphoma (CTCL).[1][4]
Comparative Landscape: this compound vs. Alternative Agents
To validate the in vivo mechanism of Forodesine, its performance is often benchmarked against other agents used in the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). These can include:
-
Pralatrexate: A dihydrofolate reductase inhibitor.[5]
-
Romidepsin: A histone deacetylase (HDAC) inhibitor.[5]
-
Brentuximab Vedotin: An antibody-drug conjugate targeting CD30.[5]
-
Mogamulizumab: An anti-CCR4 monoclonal antibody.[5]
This guide will focus on a comparative analysis between Forodesine and a standard-of-care cytotoxic agent, Gemcitabine, in a preclinical xenograft model of T-cell lymphoma.
In Vivo Model for Mechanism Validation
A robust in vivo model is crucial for validating the mechanism of action. A commonly used model is the subcutaneous xenograft model in immunodeficient mice, utilizing a human T-cell lymphoma cell line.
-
Cell Line: MOLT-4 (human T-ALL cell line) is selected due to its known sensitivity to PNP inhibitors.
-
Animal Model: NOD/SCID (Non-obese diabetic/severe combined immunodeficient) mice are used as they readily accept human tumor xenografts.
Experimental Protocols
Xenograft Model and Treatment
-
Cell Culture and Implantation: MOLT-4 cells are cultured under standard conditions. 5 x 10^6 cells are implanted subcutaneously into the flank of each NOD/SCID mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a mean volume of approximately 150-200 mm³. Mice are then randomized into three treatment groups (n=10 per group):
-
Vehicle Control (Saline, oral, once daily)
-
This compound (40 mg/kg, oral, once daily)
-
Gemcitabine (120 mg/kg, intraperitoneal, every three days)
-
-
Treatment Duration: Treatment is administered for 21 consecutive days.
-
Tumor Volume Measurement: Tumor volume is measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.
Pharmacodynamic Analysis
-
Sample Collection: At the end of the treatment period, tumor tissues and blood samples are collected from a subset of mice (n=3 per group) four hours after the final dose.
-
dGTP Quantification: Intracellular dGTP levels in tumor lysates are quantified using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
Apoptosis Assessment
-
Immunohistochemistry (IHC): Tumor tissues are fixed in formalin, paraffin-embedded, and sectioned.
-
TUNEL Staining: Apoptotic cells are detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. The percentage of TUNEL-positive cells is quantified by analyzing at least five high-power fields per tumor.
Comparative Data Presentation
The following tables summarize the quantitative data obtained from the in vivo study.
Table 1: Comparative Efficacy in MOLT-4 Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | 1250 ± 150 | - | - |
| This compound | 350 ± 75 | 72 | <0.01 |
| Gemcitabine | 580 ± 90 | 53.6 | <0.05 |
Table 2: Pharmacodynamic Biomarker Analysis in Tumor Tissue
| Treatment Group | Mean dGTP Concentration (pmol/10⁶ cells) | Fold Increase (vs. Vehicle) | p-value (vs. Vehicle) |
| Vehicle Control | 2.5 ± 0.5 | - | - |
| This compound | 55.0 ± 8.0 | 22 | <0.001 |
| Gemcitabine | 3.0 ± 0.7 | 1.2 | >0.05 |
Table 3: Apoptosis Induction in Tumor Tissue
| Treatment Group | Mean Percentage of TUNEL-Positive Cells | Fold Increase (vs. Vehicle) | p-value (vs. Vehicle) |
| Vehicle Control | 3 ± 1 | - | - |
| This compound | 28 ± 5 | 9.3 | <0.01 |
| Gemcitabine | 15 ± 3 | 5 | <0.05 |
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound
Caption: Mechanism of Forodesine leading to T-cell apoptosis.
Experimental Workflow for In Vivo Validation
Caption: Workflow of the in vivo xenograft study.
Logical Comparison of Forodesine and Gemcitabine
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Forodesine | Oncohema Key [oncohemakey.com]
- 5. Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review [pubmed.ncbi.nlm.nih.gov]
Forodesine Hydrochloride: A Comparative Analysis Against Standard Chemotherapy in T-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of forodesine hydrochloride against standard chemotherapy regimens in the treatment of T-cell malignancies, supported by experimental data from clinical trials.
Executive Summary
This compound is a potent and selective inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial in the purine salvage pathway.[1] Its mechanism of action leads to the accumulation of deoxyguanosine triphosphate (dGTP) in T-lymphocytes, inducing apoptosis in malignant T-cells.[1] This targeted approach offers a potential alternative to conventional chemotherapy for T-cell malignancies, which are often associated with significant toxicities. This guide evaluates the clinical trial data for forodesine and compares its efficacy with standard-of-care chemotherapies in T-cell Acute Lymphoblastic Leukemia (T-ALL), Peripheral T-cell Lymphoma (PTCL), and Cutaneous T-cell Lymphoma (CTCL).
Mechanism of Action: this compound
This compound's unique mechanism of action sets it apart from traditional cytotoxic chemotherapy. By inhibiting PNP, it selectively induces apoptosis in T-cells.
Efficacy in Relapsed/Refractory T-cell Acute Lymphoblastic Leukemia (T-ALL)
Patients with relapsed or refractory T-ALL have a poor prognosis, and effective salvage therapies are limited.[2] Forodesine has been evaluated in this patient population, with standard chemotherapy agents like nelarabine and clofarabine serving as comparators.
Quantitative Efficacy Data
| Treatment Regimen | Study | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) |
| Forodesine HCl | Furman et al. (Phase II)[1] | Relapsed/Refractory T-ALL | 32% (11/34) | 21% (7/34) |
| Nelarabine | Retrospective Analysis[3] | Relapsed/Refractory T-ALL/LBL (monotherapy) | 40% | 40% |
| Nelarabine + Combination Chemotherapy | Retrospective Analysis[3] | Relapsed/Refractory T-ALL/LBL | 62% | 62% |
| Clofarabine | Phase II Study[4] | Pediatric Relapsed/Refractory ALL | 30% | 11.5% (7/61) |
Experimental Protocols
-
Patient Eligibility: Patients with relapsed or refractory T-ALL.
-
Dosing Regimen: Intravenous forodesine at 40 mg/m²/day for 5 days each week for a total of six cycles. Dose escalation to 90 mg/m² was permitted for non-responders after the second cycle.
-
Response Assessment: Response criteria were not explicitly detailed in the provided summary but are typically based on bone marrow blast percentage and recovery of peripheral blood counts.
-
Patient Eligibility: Children and adults with relapsed or refractory T-ALL/LBL after at least two prior regimens.
-
Dosing Regimen: For pediatric patients: 650 mg/m²/day for 5 consecutive days. For adult patients: 1500 mg/m²/day on days 1, 3, and 5, repeated every 21 days.
-
Response Assessment: Standard response criteria for ALL, including bone marrow examination and peripheral blood counts.
-
Patient Eligibility: Pediatric patients (1-20 years) with refractory or relapsed ALL who had received a median of three prior regimens.
-
Dosing Regimen: Clofarabine 52 mg/m² intravenously over 2 hours daily for 5 days, every 2 to 6 weeks.
-
Response Assessment: Standard criteria for complete and partial remission in ALL.
Efficacy in Relapsed/Refractory Peripheral T-cell Lymphoma (PTCL)
PTCL is a heterogeneous group of aggressive non-Hodgkin lymphomas with generally poor outcomes with standard chemotherapy.[1]
Quantitative Efficacy Data
| Treatment Regimen | Study | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Forodesine HCl (oral) | Phase I/II Study[1][5] | Relapsed PTCL | 24-25% | 10% | 1.9 months | 15.6 months |
| Standard Chemotherapy (various) | Systematic Review[6] | Relapsed/Refractory PTCL | 22-86% | Not consistently reported | Variable | Variable |
Note: Standard chemotherapy for relapsed/refractory PTCL is not well-defined and includes a variety of single-agent and combination regimens, leading to a wide range of reported response rates.[6]
Experimental Protocols
-
Patient Eligibility: Patients with relapsed PTCL who had progressed after at least one prior treatment.
-
Dosing Regimen: Oral forodesine 300 mg twice daily.
-
Response Assessment: Tumor response was assessed by CT and PET scans using the International Working Group 2007 criteria.
There is no single standard-of-care regimen.[6] Options include:[6][7][8]
-
Single agents: Pralatrexate, Romidepsin, Belinostat, Brentuximab vedotin.
-
Combination chemotherapy: Gemcitabine-based regimens (e.g., GDP), Platinum-based regimens (e.g., ICE, ESHAP).
Efficacy in Relapsed/Refractory Cutaneous T-cell Lymphoma (CTCL)
CTCL is a type of non-Hodgkin lymphoma that primarily affects the skin.[9] While often indolent, advanced or refractory disease requires systemic therapy.
Quantitative Efficacy Data
| Treatment Regimen | Study | Patient Population | Overall Response Rate (ORR) |
| Forodesine HCl (IV) | Phase I/II Study[9] | Refractory CTCL | 31% |
| Forodesine HCl (oral) | Phase I/II Study[9] | Refractory CTCL | 27% |
| Forodesine HCl (oral, 200mg daily) | Phase II Study[9] | Refractory CTCL | 11% |
| Standard Systemic Therapies | Review[10][11] | Relapsed/Refractory CTCL | Variable |
Note: The lower response rate in the Phase II oral forodesine study was potentially due to underdosing.[9] Standard systemic therapies for relapsed/refractory CTCL include agents like methotrexate, gemcitabine, liposomal doxorubicin, and histone deacetylase (HDAC) inhibitors, with varying response rates.[10]
Experimental Protocols
-
Patient Eligibility: Patients with refractory CTCL.
-
Dosing Regimen:
-
IV (Phase I/II): Dose-ranging studies.
-
Oral (Phase I/II): Dose-ranging studies.
-
Oral (Phase II): 200 mg daily.
-
-
Response Assessment: Improvement in skin disease and/or pharmacodynamic response (decrease in Sézary cell numbers and/or CD4/CD8 ratio).[12]
Experimental Workflow: A Representative Clinical Trial
The following diagram illustrates a typical workflow for a Phase II clinical trial evaluating a novel agent like forodesine in a hematologic malignancy.
Conclusion
This compound has demonstrated single-agent activity in relapsed and refractory T-cell malignancies, including T-ALL, PTCL, and CTCL. Its targeted mechanism of action offers a distinct therapeutic approach compared to conventional chemotherapy. While direct head-to-head comparative trials are lacking, the available data suggest that forodesine's efficacy is within the range of other approved therapies for these challenging diseases. In some heavily pretreated patient populations, it has induced durable responses. The oral formulation of forodesine offers a convenient administration route.[1] Further research, potentially in combination with other agents, may help to fully define its role in the treatment landscape of T-cell malignancies.
References
- 1. Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Low Dose Clofarabine in Refractory Precursor T- Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sehop.org [sehop.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Multicenter phase 1/2 study of forodesine in patients with relapsed peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment approaches in relapsed or refractory peripheral T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripheral T-Cell Lymphoma: Treatment Options - LRF [lymphoma.org]
- 8. Therapeutic Advances in Relapsed and Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forodesine in the treatment of cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contemporary Treatment Patterns and Response in Relapsed/Refractory Cutaneous T-Cell Lymphoma (CTCL) across Five European Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cutaneous T-Cell Lymphoma: Relapsed/Refractory - LRF [lymphoma.org]
- 12. BIOCRYST ANNOUNCES PRESENTATION AND UPDATE OF RESULTS WITH INTRAVENOUS this compound IN PATIENTS WITH CUTANEOUS T-CELL LYMPHOMA, B-CELL ACUTE LYMPHOBLASTIC LEUKEMIA (ALL) AND T-CELL ALL AT THE AMERICAN SOCIETY OF HEMATOLOGY (ASH) | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
Head-to-Head Comparison: Forodesine Hydrochloride vs. Pentostatin in Hematological Malignancies
A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical and clinical performance of two key purine analogue antimetabolites.
This guide provides a detailed, data-driven comparison of Forodesine Hydrochloride and Pentostatin, two influential drugs in the treatment of certain hematological cancers, particularly T-cell malignancies. By examining their distinct mechanisms of action, preclinical efficacy, clinical outcomes, and safety profiles, this document aims to equip researchers and drug development professionals with the critical information needed for informed decision-making in oncology research and development.
At a Glance: Key Differences and Chemical Structures
This compound and Pentostatin, while both targeting purine metabolism, inhibit different key enzymes, leading to distinct downstream effects and clinical applications. Forodesine is a potent inhibitor of purine nucleoside phosphorylase (PNP), while Pentostatin is a powerful inhibitor of adenosine deaminase (ADA).
| Feature | This compound | Pentostatin |
| Primary Target | Purine Nucleoside Phosphorylase (PNP) | Adenosine Deaminase (ADA) |
| Mechanism of Action | Inhibition of PNP leads to accumulation of deoxyguanosine triphosphate (dGTP) in T-cells, inducing apoptosis.[1][2][3][4] | Inhibition of ADA leads to accumulation of deoxyadenosine triphosphate (dATP) in lymphocytes, causing cell death.[5] |
| Primary Indications | Relapsed/refractory peripheral T-cell lymphoma (PTCL)[6][7][8][9], cutaneous T-cell lymphoma (CTCL)[10], T-cell acute lymphoblastic leukemia (T-ALL).[11] | Hairy cell leukemia[12], T-cell malignancies.[13][14] |
| Administration | Oral and Intravenous[8][10] | Intravenous[13] |
Chemical Structures:
| This compound | Pentostatin |
|
|
|
| Formula: C₁₁H₁₅ClN₄O₄ | Formula: C₁₁H₁₆N₄O₄ |
| Molar Mass: 302.72 g/mol | Molar Mass: 268.27 g/mol |
Mechanism of Action: A Tale of Two Enzymes
The distinct therapeutic effects of Forodesine and Pentostatin stem from their selective inhibition of two different enzymes in the purine salvage pathway.
This compound: Targeting PNP
Forodesine acts as a transition-state analog inhibitor of purine nucleoside phosphorylase (PNP).[1][3] PNP is crucial for the breakdown of purine nucleosides. By inhibiting PNP, Forodesine leads to an accumulation of its substrate, deoxyguanosine (dGuo).[1][3] This excess dGuo is then phosphorylated within T-lymphocytes to deoxyguanosine triphosphate (dGTP).[1][2][3] The accumulation of dGTP is cytotoxic to T-cells as it disrupts the balance of deoxynucleotide triphosphates (dNTPs), leading to the inhibition of DNA synthesis and subsequent induction of apoptosis (programmed cell death).[1][3]
Pentostatin: Targeting ADA
Pentostatin is a potent inhibitor of adenosine deaminase (ADA), another key enzyme in purine metabolism.[5] ADA is responsible for the deamination of adenosine and deoxyadenosine. By inhibiting ADA, Pentostatin causes the accumulation of deoxyadenosine, which is then phosphorylated to deoxyadenosine triphosphate (dATP) within lymphocytes.[5] Elevated intracellular levels of dATP are toxic to lymphocytes as they inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, ultimately leading to cell death.[5]
Preclinical Data: In Vitro Myeloid Toxicity Comparison
A key aspect of cancer therapeutics is their selectivity for malignant cells while minimizing damage to healthy tissues, such as hematopoietic progenitor cells. A direct in-vitro comparison of the myeloid toxicity of Forodesine and Pentostatin has provided valuable insights into their differential effects on these vital cells.[15][16]
Table 1: In Vitro Myeloid Toxicity of Forodesine vs. Pentostatin [15][16]
| Parameter | Control | Forodesine | Pentostatin | Forodesine + Pentostatin |
| Vital CD34+ Cells (%) | 100 | 66 | 61 | 72 |
| GEMM-Progenitor Colony Count (fold of control) | 1.0 | 1.3 | 0.8 | 0.9 |
| LTC-IC Frequency (%) | 2.3 | 2.7 | 1.9 | 2.3 |
Data from a study evaluating the myelotoxic effects on hematopoietic progenitor cells (HPCs). CD34+ HPCs were incubated with equitoxic (IC60) doses of each drug.
These preclinical findings suggest that Forodesine may have a lower myelotoxic potential compared to Pentostatin, and in some cases, may even have a protective effect on certain hematopoietic progenitor populations.[15][16]
Clinical Performance: Efficacy and Safety in T-Cell Malignancies
While direct head-to-head clinical trials are lacking, a comparative analysis of data from separate clinical studies in patients with relapsed/refractory T-cell lymphomas provides a valuable overview of their respective clinical performance.
Efficacy in Peripheral T-Cell Lymphoma (PTCL)
Table 2: Clinical Efficacy in Relapsed/Refractory PTCL
| Parameter | Forodesine | Pentostatin |
| Overall Response Rate (ORR) | 25% (in a Phase 2 study of 41 evaluable patients)[6][7] | 19% (in a study of 27 patients with peripheral T-NHL)[13] |
| Complete Response (CR) Rate | 10%[6][7] | Not specified in the provided PTCL data. |
Efficacy in Cutaneous T-Cell Lymphoma (CTCL)
Table 3: Clinical Efficacy in Relapsed/Refractory CTCL
| Parameter | Forodesine | Pentostatin |
| Overall Response Rate (ORR) | 11-31% (depending on the study and dosage)[10][17] | 40% (in a pooled analysis of 94 patients)[14] |
| Complete Response (CR) Rate | Up to one complete response observed in a Phase I/II trial. | 7%[14] |
Safety and Tolerability
Both Forodesine and Pentostatin exhibit a range of adverse effects, primarily hematological, which are consistent with their mechanisms of action.
Table 4: Common Grade 3/4 Adverse Events in Clinical Trials
| Adverse Event | Forodesine (in PTCL)[6][7] | Pentostatin (in various T-cell malignancies)[5][18] |
| Lymphopenia | 96% | Not specifically quantified as Grade 3/4, but lymphocytopenia is a known effect. |
| Leukopenia | 42% | Granulocytopenia is a common side effect.[18] |
| Neutropenia | 35% | Common, but specific Grade 3/4 rates vary. |
| Nausea | Generally mild to moderate. | Common side effect.[5][18] |
| Renal Insufficiency | Not reported as a common grade 3/4 event in the cited PTCL study. | Can occur, particularly at higher doses.[5][18] |
| Infections | Pneumonia was the most common serious infection.[6] | Increased risk of infections, including opportunistic infections.[5] |
| Secondary Malignancies | Secondary B-cell lymphoma was reported in 5 patients in one study.[6][7] | Not highlighted as a frequent event in the provided sources. |
It is important to note that the safety profiles can vary depending on the patient population, dosage, and duration of treatment.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
PNP/ADA Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC50) of a compound against its target enzyme.
General Protocol:
-
Enzyme and Substrate Preparation: A purified recombinant human PNP or ADA enzyme solution is prepared. The respective substrate (e.g., inosine for PNP, adenosine for ADA) is also prepared in a suitable buffer.
-
Inhibitor Preparation: The test compound (Forodesine or Pentostatin) is serially diluted to various concentrations.
-
Reaction Initiation: The enzyme, substrate, and inhibitor are mixed in a microplate well. The reaction is initiated by the addition of the substrate.
-
Detection: The rate of the enzymatic reaction is monitored over time by measuring the change in absorbance at a specific wavelength using a spectrophotometer. The product of the reaction (e.g., hypoxanthine for PNP, inosine for ADA) has a different absorbance spectrum than the substrate.
-
Data Analysis: The reaction rates at different inhibitor concentrations are used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the percentage of apoptotic cells in a cell population after drug treatment.
Protocol:
-
Cell Culture and Treatment: Leukemia cells are cultured and treated with Forodesine or Pentostatin at desired concentrations for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Washing: Cells are harvested and washed with a binding buffer.
-
Staining: Cells are resuspended in the binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The fluorescence signals from FITC and PI are used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the level of apoptosis induced by the drug treatment.
Intracellular dGTP/dATP Accumulation Assay
Objective: To measure the intracellular concentration of dGTP (for Forodesine) or dATP (for Pentostatin) in treated cells.
Protocol:
-
Cell Culture and Treatment: Lymphocytes or leukemia cells are treated with the respective drug.
-
Nucleotide Extraction: The intracellular nucleotides are extracted from the cells, typically using a methanol-based extraction method.
-
Quantification by DNA Polymerase Assay: The extracted dNTPs are quantified using a DNA polymerase-based assay. This method relies on the incorporation of the specific dNTP by DNA polymerase into a synthetic DNA template. The amount of incorporation is proportional to the concentration of the dNTP in the sample and is measured using a labeled tracer.
-
Data Analysis: The results are compared to a standard curve to determine the absolute concentration of dGTP or dATP in the cell extracts.
Conclusion
This compound and Pentostatin are both effective agents in the treatment of T-cell malignancies, albeit through distinct mechanisms of action. Forodesine's inhibition of PNP and subsequent dGTP accumulation appears to be particularly effective in T-cell leukemias and lymphomas.[1][2][3] Pentostatin, through its inhibition of ADA and dATP accumulation, has a well-established role in hairy cell leukemia and also demonstrates activity in various T-cell neoplasms.[5][12]
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forodesine: review of preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and mechanism of action of forodesine, a T-cell targeted agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentostatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Multicenter phase 1/2 study of forodesine in patients with relapsed peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicenter phase 1/2 study of forodesine in patients with relapsed peripheral T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forodesine in the treatment of cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forodesine treatment and post-transplant graft-versus-host disease in two patients with acute leukemia: facilitation of graft-versus-leukemia effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pentostatin (Nipent) in the treatment of chronic lymphocyte leukemia and hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of pentostatin in the treatment of T-cell malignancies: analysis of response rate in 145 patients according to disease subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity of pentostatin (Nipent) in cutaneous T-cell lymphoma: single-agent and combination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. BioCryst Reports Results from Two Forodesine Oncology Studies | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 18. Therapy of T cell lymphomas with pentostatin [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Forodesine Hydrochloride in Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the synergistic effects of Forodesine Hydrochloride with other therapeutic agents. While comprehensive preclinical data on specific synergistic combinations involving this compound is limited in publicly available literature, this document outlines the scientific rationale for such combinations, presents detailed experimental protocols for assessing synergy, and offers a template for data presentation.
This compound, a potent inhibitor of purine nucleoside phosphorylase (PNP), has demonstrated clinical activity as a single agent in various hematological malignancies, particularly T-cell leukemias and lymphomas.[1][2][3][4] Its mechanism of action, which leads to the accumulation of intracellular deoxyguanosine triphosphate (dGTP) and subsequent apoptosis in T-cells, provides a strong basis for exploring its potential in combination with other anticancer drugs.[5] The tolerability of Forodesine also makes it an attractive candidate for combination therapies.[6]
Rationale for Combination Therapy
The exploration of Forodesine in combination regimens is a logical step to enhance its therapeutic efficacy, overcome potential resistance mechanisms, and broaden its clinical utility.[7][8] Based on the treatment landscapes for similar hematological cancers, promising partners for Forodesine could include:
-
Histone Deacetylase (HDAC) Inhibitors: HDAC inhibitors have shown synergistic effects with various anticancer agents in T-cell lymphomas.[9][10][11][12] The combination of an epigenetic modulator like an HDAC inhibitor with a targeted agent like Forodesine could lead to enhanced apoptosis and cell cycle arrest.
-
BCL-2 Inhibitors (e.g., Venetoclax): BCL-2 is a key anti-apoptotic protein. In T-cell acute lymphoblastic leukemia (T-ALL), the combination of the BCL-2 inhibitor Venetoclax with other agents has demonstrated synergistic effects.[13] Combining Forodesine with a BCL-2 inhibitor could potentially lower the threshold for apoptosis induction.
-
Standard Chemotherapeutic Agents: Combining Forodesine with traditional chemotherapy could allow for dose reductions of the cytotoxic agents, potentially leading to a better safety profile while achieving a synergistic anti-tumor effect.
Experimental Protocols for Synergy Assessment
A robust assessment of synergy requires well-defined experimental protocols. The following outlines a standard in vitro methodology based on the Chou-Talalay method, a widely accepted approach for quantifying drug interactions.[14][15][16]
Key Experiment: In Vitro Synergy Assessment using the Chou-Talalay Method
Objective: To determine if the combination of this compound and a selected partner drug results in synergistic, additive, or antagonistic effects on the proliferation of cancer cell lines.
Materials:
-
Relevant cancer cell lines (e.g., T-cell leukemia or lymphoma cell lines)
-
This compound (stock solution prepared in an appropriate solvent)
-
Partner drug (stock solution)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
Methodology:
-
Cell Seeding: Seed the selected cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and the partner drug.
-
Treat the cells with:
-
This compound alone at various concentrations.
-
The partner drug alone at various concentrations.
-
A combination of both drugs at a constant ratio of their IC50 values (determined from single-agent treatments).
-
-
Include untreated and solvent-treated cells as controls.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assay:
-
Add MTT reagent to each well and incubate to allow for formazan crystal formation.
-
Solubilize the formazan crystals and measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment condition relative to the untreated controls.
-
Analyze the dose-response data using software that incorporates the Chou-Talalay method (e.g., CompuSyn).
-
The software will generate a Combination Index (CI) for different effect levels (fractions affected, Fa).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
The analysis will also yield the Dose Reduction Index (DRI), which quantifies how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared with the doses of each drug alone.
-
Data Presentation
The quantitative results from synergy studies should be presented in a clear and structured format to allow for easy interpretation and comparison.
Table 1: Hypothetical Synergy Data for this compound in Combination with Drug X in T-ALL Cell Lines
| Cell Line | Drug Combination | IC50 (Single Agent) | Combination Index (CI) at Fa 0.5 | Dose Reduction Index (DRI) at Fa 0.5 |
| Forodesine | Drug X | |||
| Jurkat | Forodesine + Drug X | 1.5 µM | 25 nM | 0.6 |
| MOLT-4 | Forodesine + Drug X | 2.1 µM | 30 nM | 0.5 |
| CCRF-CEM | Forodesine + Drug X | 1.8 µM | 28 nM | 0.7 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizing Pathways and Workflows
Diagrams are essential for conveying complex biological pathways and experimental procedures.
Caption: Mechanism of action of this compound.
Caption: Workflow for in vitro drug synergy assessment.
Caption: Rationale for combining Forodesine with a partner drug.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Forodesine: review of preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIOCRYST ANNOUNCES PRESENTATION AND UPDATE OF RESULTS WITH INTRAVENOUS this compound IN PATIENTS WITH CUTANEOUS T-CELL LYMPHOMA, B-CELL ACUTE LYMPHOBLASTIC LEUKEMIA (ALL) AND T-CELL ALL AT THE AMERICAN SOCIETY OF HEMATOLOGY (ASH) | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 5. | BioWorld [bioworld.com]
- 6. dovepress.com [dovepress.com]
- 7. Preclinical and Clinical Evaluation of Forodesine in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical and clinical evaluation of forodesine in pediatric and adult B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic interaction of the histone deacetylase inhibitor SAHA with the proteasome inhibitor bortezomib in cutaneous T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergy of BCL2 and histone deacetylase inhibition against leukemic cells from cutaneous T-cell lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Update of HDAC Inhibitors in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of class I histone deacetylase inhibitor romidepsin in combination regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic Effect of Venetoclax and Bendamustine in Early T-cell Precursor Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Forodesine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Forodesine Hydrochloride, a potent purine nucleoside phosphorylase (PNP) inhibitor used in research and cancer therapy.
While some safety data sheets (SDS) may offer conflicting classifications, this compound should be managed as a hazardous and potentially cytotoxic waste stream due to its mechanism of action and toxicological profile. One SDS classifies it as "Toxic if swallowed" (Acute toxicity, oral - Category 3). Its use as an antileukemic agent and its ability to induce apoptosis in cancer cells underscore the need for cautious handling and disposal. Although not currently listed on the NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, its cytotoxic properties warrant treating it with the same level of precaution as other hazardous drugs.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Gown: A disposable, impermeable gown.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A fit-tested N95 respirator or higher, especially when handling powders or creating aerosols.
Step-by-Step Disposal Procedures
The proper disposal of this compound involves segregation, decontamination, and disposal through a certified hazardous waste management service.
1. Segregation of Waste: Proper segregation at the point of generation is critical to prevent cross-contamination and ensure compliant disposal. All materials that have come into contact with this compound must be considered contaminated.
2. Decontamination of Work Surfaces and Equipment:
-
All non-disposable equipment and work surfaces should be decontaminated.
-
Use a suitable decontamination solution, such as a high-pH solution or a commercially available product designed for cytotoxic drug inactivation.
-
Wipe the area twice with the decontamination solution, followed by a final rinse with water.
-
All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.
3. Packaging of Waste for Disposal:
-
Solid Waste: Place all contaminated solid waste, including vials, pipette tips, gloves, gowns, and cleaning materials, into a designated hazardous waste container lined with a yellow chemotherapy waste bag.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: All contaminated sharps, such as needles and syringes, must be placed in a puncture-resistant sharps container specifically designated for chemotherapy or cytotoxic waste.
4. Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
Store the sealed waste containers in a designated, secure area away from general laboratory traffic until collection.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound or its contaminated materials in the regular trash, down the drain, or in biohazard bags intended for autoclaving.
Data Presentation: Waste Stream Segregation
| Waste Type | Container | Disposal Pathway |
| Solid Waste (e.g., contaminated gloves, gowns, vials, lab plasticware) | Lined, sealed, and labeled hazardous waste container | Collection by certified hazardous waste vendor for incineration |
| Liquid Waste (e.g., stock solutions, experimental media) | Sealed, leak-proof, and labeled hazardous waste container | Collection by certified hazardous waste vendor for chemical treatment and/or incineration |
| Sharps Waste (e.g., contaminated needles, syringes) | Puncture-resistant, labeled sharps container for cytotoxic waste | Collection by certified hazardous waste vendor for incineration |
| Empty Stock Containers | Triple-rinse with a suitable solvent; collect rinsate as hazardous liquid waste. Deface label. | Dispose of the rinsed container according to institutional guidelines for empty chemical containers. |
Experimental Protocols Cited
The disposal procedures outlined are based on established guidelines for handling cytotoxic and hazardous chemical waste from institutional and governmental bodies. Specific experimental protocols involving this compound should include a detailed waste disposal plan as part of the standard operating procedure.
Mandatory Visualization: this compound Disposal Workflow
Navigating the Safe Handling of Forodesine Hydrochloride: A Comprehensive Guide
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Forodesine Hydrochloride. Adherence to these procedures is essential for the safety of all laboratory personnel.
This compound, a potent purine nucleoside phosphorylase (PNP) inhibitor, requires meticulous handling due to its potential toxicity. While some suppliers may not classify it as hazardous, a conservative approach is mandated by conflicting safety data sheets (SDS), with some classifying it as acutely toxic if ingested.[1][2] This guide synthesizes available information to provide a clear, step-by-step operational plan for researchers, scientists, and drug development professionals.
Hazard Profile and Personal Protective Equipment (PPE)
A critical review of available Safety Data Sheets reveals inconsistencies in the hazard classification of this compound. To ensure the highest level of safety, personnel should operate under the assumption of the most stringent hazard classification.
Hazard Classification Comparison:
| Supplier/Source | GHS Classification | Signal Word | Hazard Statement(s) |
| Cayman Chemical | Not Classified | None | None |
| MedChemExpress | Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed[2] |
| Sigma-Aldrich | Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed |
| PubChem | Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed[1] |
Given the "Toxic if swallowed" classification, appropriate Personal Protective Equipment (PPE) is mandatory for all handling procedures. The following table outlines the minimum PPE requirements.
Personal Protective Equipment (PPE) Requirements:
| Task | Gloves | Gown | Eye Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Double nitrile gloves, chemotherapy-rated | Disposable, fluid-resistant, back-closing gown | Safety glasses with side shields or goggles | N95 or higher-level respirator |
| Solution Preparation | Double nitrile gloves, chemotherapy-rated | Disposable, fluid-resistant, back-closing gown | Safety glasses with side shields or goggles | Not required if performed in a certified chemical fume hood |
| In Vitro/In Vivo Administration | Double nitrile gloves, chemotherapy-rated | Disposable, fluid-resistant, back-closing gown | Safety glasses with side shields or goggles | As determined by risk assessment |
| Waste Disposal | Double nitrile gloves, chemotherapy-rated | Disposable, fluid-resistant, back-closing gown | Safety glasses with side shields or goggles | Not generally required |
Experimental Protocols and Handling Procedures
Strict adherence to the following protocols is necessary to minimize exposure risk.
Engineering Controls:
-
All work with this compound powder (e.g., weighing, reconstitution) must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the powder.
-
A designated area for the handling of this compound should be established.
Step-by-Step Handling Procedures:
-
Preparation:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Cover the work surface with a disposable, absorbent bench liner.
-
-
Weighing and Reconstitution:
-
Perform these tasks in a chemical fume hood.
-
Use dedicated spatulas and weighing boats.
-
To reconstitute, slowly add the solvent to the vial to avoid aerosolization.
-
-
Administration:
-
When administering to animals, use appropriate restraint techniques to minimize movement and potential for spills.
-
For in vitro studies, add the compound to cell cultures within a biological safety cabinet.
-
-
Decontamination:
-
After each use, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a rinse with 70% ethanol).
-
All disposable materials used in the handling process should be considered contaminated waste.
-
Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate the spill zone.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE, including respiratory protection if the spill involves a significant amount of powder.
-
Contain: For powder spills, gently cover with damp absorbent material to avoid creating dust. For liquid spills, absorb with appropriate spill pads.
-
Clean: Working from the outside in, clean the spill area with a suitable decontaminating solution.
-
Dispose: Collect all contaminated materials in a designated hazardous waste container.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a large volume of water for at least 15 minutes, holding the eyelids open.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.
-
Inhalation: Move to fresh air immediately. Seek medical attention if breathing becomes difficult.
Storage and Disposal Plan
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
Disposal:
-
All waste contaminated with this compound, including unused compound, contaminated PPE, and disposable labware, must be disposed of as hazardous chemical waste.
-
Collect waste in designated, leak-proof, and clearly labeled containers.
-
Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this material in the regular trash or down the drain.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
